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  • Product: ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
  • CAS: 1131604-85-7

Core Science & Biosynthesis

Foundational

chemical structure and physicochemical properties of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Title: The Strategic Utility of Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in Kinase Inhibitor Design: Structural Dynamics and Synthetic Protocols Executive Summary Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: The Strategic Utility of Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in Kinase Inhibitor Design: Structural Dynamics and Synthetic Protocols

Executive Summary

Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 1131604-85-7) is a highly privileged, bifunctional heterocyclic building block extensively utilized in modern medicinal chemistry and drug discovery[1]. Featuring a fused pyrazolopyridine core, this compound serves as a potent bioisostere for the adenine ring of ATP, making it a cornerstone in the development of targeted kinase inhibitors[2]. As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical rationale behind its structural features and provide a field-validated, self-correcting protocol for its downstream functionalization.

Physicochemical Profiling and Structural Rationale

To effectively deploy this building block in drug discovery, one must understand the intrinsic properties dictated by its substitution pattern. The positional arrangement of the bromine at C5 and the ethyl ester at C3 significantly influences its solubility, metabolic stability, and synthetic reactivity[1].

Table 1: Quantitative Physicochemical Properties

PropertyValueMechanistic Implication
CAS Number 1131604-85-7Unique identifier for the[3,4-b] positional isomer[1].
Molecular Formula C9H8BrN3O2Defines the exact atomic composition for mass spectrometry validation.
Molecular Weight 270.08 g/mol Low molecular weight allows for extensive structural elaboration without violating Lipinski's Rule of 5.
LogP (Estimated) ~2.1Optimal lipophilicity for membrane permeability while maintaining solubility in polar organic solvents[1].
H-Bond Donors/Acceptors 1 / 4Facilitates robust bidentate interactions within protein binding pockets[2].

Causality in Scaffold Design:

  • The Pyrazolo[3,4-b]pyridine Core: This fused system is electronically distinct from its [3,4-c] or[4,3-c] isomers. The [3,4-b] fusion places the pyridine nitrogen at position 7, adjacent to the pyrazole ring. This specific geometry allows the N1-H (donor) and N7 (acceptor) to form a bidentate hydrogen-bonding network with the hinge region of kinases[2].

  • C5-Bromine: The bromine atom is strategically positioned on the electron-deficient pyridine ring. This electron withdrawal lowers the activation energy required for the oxidative addition of palladium(0), making the C5 position highly reactive for cross-coupling[1].

  • C3-Ethyl Ester: The ester acts as a stable, lipophilic protecting group during core functionalization. Post-coupling, it can be saponified to a carboxylic acid, providing a vector to probe the solvent-exposed regions of a kinase pocket via amide coupling.

Mechanistic Insights: Kinase Hinge Binding

The therapeutic value of the pyrazolo[3,4-b]pyridine scaffold lies in its multi-mode binding capabilities[2]. In the ATP-binding site, the core mimics purine bases. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) and Tropomyosin Receptor Kinase (TRK) inhibitors, this core is heavily relied upon[3][4]. Experimental data shows that N-methylation of the pyrazole completely erodes enzymatic activity, definitively proving that the N1-H is a critical hydrogen bond donor required for anchoring the molecule to the kinase hinge region[3].

BindingModel A Pyrazolo[3,4-b]pyridine Core (ATP Bioisostere) B Kinase Hinge Region (e.g., FGFR, TRK) A->B N1-H (H-Bond Donor) A->B N7 (H-Bond Acceptor) C Downstream Signaling Inhibition B->C Competitive Blockade

Fig 1: Logical relationship of pyrazolo[3,4-b]pyridine core binding in kinase hinge regions.

Synthetic Workflows: C5 Functionalization via Suzuki-Miyaura Coupling

To leverage the C5-bromine, palladium-catalyzed cross-coupling is the industry standard. The following protocol details a self-validating Suzuki-Miyaura coupling to introduce an aryl/heteroaryl group at the C5 position.

Detailed Methodology & Causality:

  • Reagent Assembly: Combine Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 eq), the desired boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a Schlenk flask.

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation, which is crucial for electron-deficient heterocyclic bromides.

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the mixture to three freeze-pump-thaw cycles or vigorous sparging with N₂ for 15 minutes.

    • Causality: 1,4-Dioxane provides a high boiling point (101°C) and excellent solubility for the organic components, while water dissolves the inorganic base (K₂CO₃) to generate the reactive boronate species. Degassing is non-negotiable; ambient oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II), permanently stalling the catalytic cycle.

  • Thermal Activation: Heat the reaction mixture to 90°C for 12 hours under a positive nitrogen atmosphere.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with saturated aqueous NaCl (brine). Dry the organic layer over anhydrous Na₂SO₄.

    • Causality: Brine washing removes the highly polar 1,4-dioxane and inorganic salts, driving the target product entirely into the EtOAc layer.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol S1 1. Reagent Assembly C5-Bromide + Boronic Acid + Pd(dppf)Cl2 + K2CO3 S2 2. Degassing N2 Purge (3x) to prevent Pd(0) oxidation S1->S2 S3 3. Catalytic Cycle 90°C, 12h in 1,4-Dioxane/H2O (4:1) S2->S3 S4 S4 S3->S4 S5 5. Analytical Validation LC-MS (Isotope shift) & 1H NMR S4->S5

Fig 2: Self-validating synthetic workflow for C5 Suzuki-Miyaura cross-coupling.

Analytical Validation (Systematic Verification)

A robust protocol must be a self-validating system. To confirm the success of the C5 functionalization, execute the following analyses:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The starting material (C9H8BrN3O2) will exhibit a distinct 1:1 isotopic doublet at m/z ~270 and 272[M+H]+ due to the ⁷⁹Br and ⁸¹Br isotopes. Successful coupling is definitively proven by the complete disappearance of this doublet and the emergence of a single new [M+H]+ peak corresponding to the exact mass of the cross-coupled product.

  • ¹H NMR (Nuclear Magnetic Resonance): The ethyl ester protons provide an internal standard; the quartet at ~4.4 ppm (CH₂) and triplet at ~1.4 ppm (CH₃) must remain intact, confirming the ester was not hydrolyzed by the aqueous base. The disappearance of the isolated C4 and C6 protons of the starting material and the appearance of the new aryl substituent peaks confirm regioselective C5 substitution.

Conclusion

Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is far more than a simple reagent; it is a strategically designed scaffold engineered for the precise targeting of kinase ATP-binding pockets. By understanding the electronic interplay of its substituents and employing rigorous, oxygen-free palladium catalysis, drug development professionals can rapidly generate diverse, high-affinity inhibitor libraries.

References[1] Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate - Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG44ru3ISlRGrh8qdUoE9L0Yl29X1TH5BmC8G5FQrjCzfseIdxtaS-_VYOLDG-zEIYp1FwWJUke_pp5JoY12FncpYG8yoZKggSUw453zY8o2-GMjYA_QezF88Y61pd_ubpeStga9-c=[3] Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - ACS Medicinal Chemistry Letters.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7j5l8XvM6_D3XOOmUYYMfhHIF_0MhwIm6cM_jHIhI4jkOVCAx3bspt0eImpJDBnbOkZ-y9Z7yoFdq5hQwSAx_G8aLuwZYf74KhpjqW8PXvsDk686KGdER_soc54JDB4-ocep548xElEIF1N0vc2Qhs1c=[2] Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 – present) - Tandfonline.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkFTUPWmezSx9GbfoZcl6e68jVqKQ3b4q7Bc6QYtq8ZTxQ3PtTAvw5mDRZmN7fjM5VK8No5qDFqFneKfH9srt-GodqyPTtmZsQJz7CHxhrNGqbnTTHedqxFzda83VNVKia_300xFetSD8QA1klCEG-ZN3SsFJ953-Vb0tC[4] Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmV8WxttGu9KfYDnV-X6vJkQzwFFuVFSXa72dEENvADL7-SjsAb55uBjFGGAPTwbkxIGoPvtjX_bF8IGs9cXCddSFS3c_gVAzuishaxRDGUsBeDiCg8oRRtSwchJN8L0rZzGZ7BspmdUWHkKDWd5W3_4vb_nnnTYZm

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Exploratory

1H NMR and 13C NMR spectral data for ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate For Researchers, Scientists, and Drug Development Professionals Introduction Molecular Structure a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is essential for the correct assignment of NMR signals. The structure of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is shown below, with the standard numbering for the bicyclic ring system.

Caption: Molecular structure and numbering of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in a molecule. The predicted ¹H NMR spectral data for ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in DMSO-d₆ are summarized in the table below. The choice of DMSO-d₆ as a solvent is common for this class of compounds due to their good solubility and the ability to observe exchangeable protons like N-H.[7]

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
~14.5br s1HN1-H-
~8.80d1HH4~2.2
~8.65d1HH6~2.2
~4.40q2H-OCH₂CH₃~7.1
~1.38t3H-OCH₂CH₃~7.1
Interpretation of the ¹H NMR Spectrum
  • N1-H Proton: The proton on the pyrazole nitrogen (N1-H) is expected to appear as a broad singlet at a very downfield chemical shift (~14.5 ppm). This is characteristic of acidic protons involved in hydrogen bonding with the DMSO solvent.[6] Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange.

  • Aromatic Protons (H4 and H6): The two protons on the pyridine ring, H4 and H6, are expected to appear as doublets in the aromatic region. Due to the bromine atom at C5, these protons are meta-coupled to each other, resulting in a small coupling constant (J) of approximately 2.2 Hz. The electron-withdrawing nature of the pyrazole ring and the bromine atom will deshield these protons, causing them to resonate at downfield shifts of around 8.80 and 8.65 ppm.

  • Ethyl Ester Protons: The ethyl ester group gives rise to two signals: a quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃). The methylene protons are deshielded by the adjacent oxygen atom and appear at approximately 4.40 ppm. They are split into a quartet by the three neighboring methyl protons. The methyl protons appear further upfield at around 1.38 ppm and are split into a triplet by the two neighboring methylene protons. The coupling constant for both signals is expected to be around 7.1 Hz.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted proton-decoupled ¹³C NMR spectral data for ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in DMSO-d₆ are presented below.

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~162.5C=O (ester)
~152.0C7a
~149.0C3
~145.0C6
~133.0C3a
~120.0C4
~115.0C5
~61.5-OCH₂CH₃
~14.5-OCH₂CH₃
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and is expected to appear at approximately 162.5 ppm.[8]

  • Aromatic and Heteroaromatic Carbons: The carbons of the pyrazolo[3,4-b]pyridine ring system are expected to resonate in the range of 115-152 ppm. The exact chemical shifts are influenced by the nitrogen atoms, the bromine substituent, and the ethyl carboxylate group. The carbon bearing the bromine atom (C5) is expected to be shielded relative to an unsubstituted carbon due to the "heavy atom effect" and will likely appear around 115.0 ppm. The quaternary carbons (C3a and C7a) can be distinguished from the protonated carbons using a DEPT experiment.

  • Ethyl Ester Carbons: The methylene carbon (-OCH₂CH₃) of the ethyl group is attached to an electronegative oxygen atom and is therefore deshielded, appearing at about 61.5 ppm. The methyl carbon (-OCH₂CH₃) is the most shielded carbon in the molecule and will resonate at approximately 14.5 ppm.

Experimental Protocols

To obtain high-quality NMR spectra for ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, the following experimental procedures are recommended.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the NMR tube.

  • Dissolution: Cap the tube and gently vortex or sonicate until the sample is completely dissolved.

¹H NMR Data Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Pulse Sequence: A standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: -2 to 16 ppm

    • Number of Scans: 16-64

    • Relaxation Delay: 2-5 seconds

    • Temperature: 298 K

¹³C NMR Data Acquisition
  • Spectrometer: A 100 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 0 to 180 ppm

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds

    • Temperature: 298 K

Advanced 2D NMR Experiments

To further confirm the structural assignments, a suite of 2D NMR experiments can be performed.

cluster_1D 1D NMR cluster_2D 2D NMR 1H_NMR ¹H NMR COSY COSY (H-H Correlation) 1H_NMR->COSY Identifies coupled protons HSQC HSQC (¹J C-H Correlation) 1H_NMR->HSQC Correlates protons to attached carbons HMBC HMBC (ⁿJ C-H Correlation) 1H_NMR->HMBC Correlates protons to carbons over 2-3 bonds 13C_NMR ¹³C NMR 13C_NMR->HSQC 13C_NMR->HMBC

Caption: Workflow for structural elucidation using 1D and 2D NMR techniques.

  • COSY (Correlation Spectroscopy): This experiment would show a correlation between the meta-coupled H4 and H6 protons, as well as the correlation between the -OCH₂CH₃ and -OCH₂CH₃ protons.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbons they are directly attached to. For example, it would show correlations for H4-C4, H6-C6, and the protons and carbons of the ethyl group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations and piecing together the molecular structure. Key expected correlations include:

    • H4 to C5, C6, and C7a

    • H6 to C4, C5, and C7a

    • N1-H to C3a and C7a

    • -OCH₂CH₃ protons to the ester carbonyl carbon and the methyl carbon.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. The predicted chemical shifts, multiplicities, and coupling constants are based on established principles of NMR spectroscopy and data from structurally related compounds found in the literature. The detailed interpretation and recommended experimental protocols will serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development for the unambiguous characterization of this important heterocyclic compound. The application of advanced 2D NMR techniques will provide definitive confirmation of the proposed structure.

References

  • [Structure Elucidation of a Pyrazolo[2][5]pyran Derivative by NMR Spectroscopy - PMC]([Link])

Sources

Foundational

ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate mechanism of action in vitro

An In-depth Technical Guide to the In Vitro Mechanistic Evaluation of Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Abstract The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in contemporary medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the In Vitro Mechanistic Evaluation of Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active agents.[1] This guide focuses on a specific, yet promising, derivative: ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. While direct, extensive research on this particular molecule is emerging, the wealth of data on its structural analogues allows for a robust, hypothesis-driven approach to elucidating its in vitro mechanism of action. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the probable molecular targets and providing detailed, field-proven protocols for their in vitro investigation. We will delve into the core principles of assay selection, experimental design, and data interpretation, grounded in the established activities of the pyrazolo[3,4-b]pyridine class, which prominently include kinase inhibition, anticancer activity, and modulation of other key cellular enzymes.

Introduction: The Pyrazolo[3,4-b]pyridine Core - A Locus of Potent Biological Activity

The fusion of pyrazole and pyridine rings creates the 1H-pyrazolo[3,4-b]pyridine system, a heterocyclic structure that has been the subject of intensive investigation.[2] Its structural similarity to purine bases allows it to interact with a wide array of biological targets, particularly ATP-binding sites within enzymes. Consequently, derivatives of this scaffold have been developed as potent inhibitors of various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin receptor kinases (TRKs), Monopolar spindle kinase 1 (Mps1), and TANK-binding kinase 1 (TBK1).[3][4][5] Furthermore, this chemical class has demonstrated significant potential as anticancer agents, capable of inhibiting cell proliferation and inducing apoptosis, with some derivatives also functioning as Topoisomerase IIα inhibitors.[6][7]

Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate incorporates several key features that make it a compelling candidate for investigation:

  • The 1H-pyrazolo[3,4-b]pyridine core provides the foundational structure for target interaction. The N(1)-H of the pyrazole ring is often crucial for forming hydrogen bonds within kinase domains.[5]

  • The 5-bromo substitution offers a strategic vector for synthetic modification via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[1] It also influences the electronic properties of the ring system.

  • The ethyl carboxylate at position 3 provides another handle for derivatization, for instance, into amides, which can be critical for modulating target affinity and pharmacokinetic properties.

Given the established biological activities of its parent scaffold, this guide will proceed on the hypothesis that ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate primarily functions as a modulator of protein kinases and may exhibit direct cytotoxic effects on cancer cells.

Postulated Mechanisms of Action & In Vitro Validation Strategies

Based on the extensive literature on pyrazolo[3,4-b]pyridine derivatives, we can postulate several likely mechanisms of action. This section outlines these hypotheses and presents the corresponding in vitro experimental workflows for validation.

Hypothesis 1: Inhibition of Protein Kinases

The most prominent activity of the pyrazolo[3,4-b]pyridine class is the inhibition of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in cancer and inflammatory diseases.[8]

Causality Behind Experimental Choice: A broad-spectrum kinase panel is the logical starting point. It is a high-throughput and unbiased method to identify potential kinase targets without prior assumptions. This initial screen guides all subsequent, more focused enzymatic and cellular assays. A positive result in this screen is a strong indicator of direct enzymatic inhibition.

Experimental Workflow: Kinase Inhibition Profiling

G cluster_0 Biochemical (Enzymatic) Assays cluster_1 Cell-Based Assays Compound Test Compound: Ethyl 5-bromo-1H-pyrazolo [3,4-b]pyridine-3-carboxylate KinasePanel Broad Kinase Panel Screen (e.g., 400+ kinases) at a fixed concentration (e.g., 1 µM) Compound->KinasePanel HitIdentification Identify 'Hits': Kinases with >50% inhibition KinasePanel->HitIdentification IC50_Determination Dose-Response Assay: Determine IC50 values for selected hits HitIdentification->IC50_Determination Selectivity Assess Kinase Selectivity Profile IC50_Determination->Selectivity CellLine Select Cell Line with High Target Kinase Expression IC50_Determination->CellLine WesternBlot Western Blot Analysis: Assess phosphorylation of downstream substrates CellLine->WesternBlot CellularPotency Determine Cellular Potency (EC50) WesternBlot->CellularPotency

Caption: Workflow for kinase inhibitor profiling.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. A common starting point is a 10-point, 3-fold dilution series.

    • Prepare the kinase buffer, ATP solution, substrate (e.g., a fluorescently labeled peptide), and kinase enzyme at appropriate concentrations as per the manufacturer's recommendations.

  • Assay Plate Setup:

    • Use a low-volume, 384-well black assay plate.

    • Add 2.5 µL of the compound dilutions to the assay wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Add 2.5 µL of the kinase/substrate mixture to all wells.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature to allow the kinase reaction to proceed.

  • Detection:

    • Add 5 µL of the detection solution containing an antibody that specifically recognizes the phosphorylated substrate. This antibody is labeled with a TR-FRET acceptor fluorophore.

    • Incubate for 60 minutes at room temperature to allow antibody binding.

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 520 nm and 495 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).

    • Normalize the data using the positive and negative controls.

    • Plot the normalized data against the logarithm of the compound concentration and fit the curve using a four-parameter logistic model to determine the IC50 value.

Parameter Description Example Value
IC50 Concentration of inhibitor required to reduce enzyme activity by 50%.0.2 nM[3]
Kinase Selectivity A measure of how specifically the compound inhibits the target kinase versus other kinases.>100-fold selectivity over related kinases

Table 1: Key parameters from in vitro kinase assays. Example value for a potent TBK1 inhibitor from the pyrazolo[3,4-b]pyridine class.[3]

Hypothesis 2: Antiproliferative Activity in Cancer Cell Lines

Many pyrazolo[3,4-b]pyridine derivatives exhibit potent antiproliferative effects against various cancer cell lines.[9] This is often a downstream consequence of inhibiting kinases that drive cell growth and survival.

Causality Behind Experimental Choice: A cell viability assay is a fundamental first step in assessing the overall cytotoxic or cytostatic effect of a compound on cancer cells. The MTT assay is a widely used, reliable, and cost-effective method that measures metabolic activity as a proxy for cell viability. It provides a quantitative measure (GI50/IC50) of the compound's potency in a cellular context.

Experimental Workflow: Assessing Antiproliferative Effects

G cluster_0 Primary Screen cluster_1 Mechanistic Follow-up SeedCells Seed Cancer Cell Lines in 96-well plates Treat Treat with Serial Dilutions of Test Compound SeedCells->Treat Incubate Incubate for 72 hours Treat->Incubate MTT Perform MTT Assay (or similar viability assay) Incubate->MTT GI50 Calculate GI50/IC50 values MTT->GI50 CellCycle Cell Cycle Analysis (Flow Cytometry with PI Staining) GI50->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) GI50->Apoptosis DNA_Damage Assess DNA Damage (γH2AX Staining) GI50->DNA_Damage

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Exploratory

A Technical Guide to the Thermodynamic Stability and Melting Point of Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract The physicochemical properties of an active pharmaceutical ingredient (API) are foundational to drug development, influencing everything from formu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The physicochemical properties of an active pharmaceutical ingredient (API) are foundational to drug development, influencing everything from formulation and manufacturing to bioavailability and shelf-life.[][2] Among these, thermodynamic stability and melting point are critical parameters that provide deep insights into the purity, crystal lattice energy, and solid-state behavior of a compound.[3][4] This guide presents a comprehensive framework for the characterization of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry due to their kinase-inhibiting potential.[5][6] We will detail the theoretical underpinnings and provide field-proven, step-by-step protocols for determining these key attributes using Melting Point Apparatus, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). The focus is on the causality behind experimental choices and the synthesis of data to build a complete thermal profile of the molecule.

Introduction: The Critical Role of Solid-State Characterization

The journey of a drug candidate from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its physical and chemical properties.[] For a crystalline solid like ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, two of the most fundamental and informative properties are its melting point and thermodynamic stability.

  • Melting Point is the temperature at which a substance transitions from a solid to a liquid state.[4] For a pure crystalline compound, this transition occurs over a sharp, narrow temperature range.[4] The melting point is a reliable indicator of identity and purity; impurities typically depress and broaden the melting range.[3][4][7]

  • Thermodynamic Stability refers to a material's resistance to change in its physical state under the influence of heat.[8][9] It dictates how a drug substance will behave during processing (e.g., milling, granulation), storage, and formulation.[10] Instability can lead to degradation, changes in crystal form (polymorphism), or interaction with excipients, all of which can compromise the safety and efficacy of the final drug product.

The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in drug discovery, known for its ability to act as a bioisostere for purines and interact with the hinge region of various kinases.[5][11] Therefore, a detailed characterization of new derivatives like ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is essential for advancing their potential as therapeutic agents.

Experimental Framework for Thermal Analysis

A complete thermal profile is not derived from a single technique but from the synergistic interpretation of multiple analyses. The primary methods employed are Melting Point Determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).[12]

Melting Point Determination: The Foundational Metric

This technique provides a simple, rapid assessment of purity and identity.[13] Modern automated instruments offer high precision and reproducibility.

Protocol: Capillary Melting Point Determination (USP Class Ia)

  • Sample Preparation: Ensure the sample of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a fine, dry powder. If necessary, gently crush any large crystals in a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a compact column 2-4 mm high.

  • Instrument Setup:

    • Perform a two-point calibration using certified reference standards (e.g., caffeine, vanillin) that bracket the expected melting point of the sample.

    • Set a rapid heating ramp (e.g., 10-20 °C/min) to approximate the melting point.

    • For the formal measurement, set the starting temperature to at least 5 °C below the expected melting point.[14]

    • Set the heating ramp rate to a slow, controlled value, typically 1 °C/min, to ensure thermal equilibrium.[14]

  • Measurement & Reporting: Insert the loaded capillary into the heating block. The instrument will automatically detect and record the melting range. The range is defined by two points:

    • Onset Temperature: The temperature at which the first drop of liquid is observed.

    • Clear Point: The temperature at which the last solid particle melts. A pure, crystalline compound is expected to have a sharp melting range of ≤ 2 °C.

Differential Scanning Calorimetry (DSC): A Deeper Thermodynamic Insight

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[15][16] It provides quantitative data on melting temperature, heat of fusion (enthalpy), and can reveal other thermal events like glass transitions or polymorphic transformations.[17]

Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C; ΔHfus: 28.5 J/g). This ensures the accuracy of the measured values.

  • Sample Preparation:

    • Using a high-precision microbalance, weigh 2-5 mg of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate into an aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This prevents any loss of sample due to vaporization before melting.

    • Prepare an identical empty, sealed pan to serve as the reference.

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a non-reactive atmosphere.

    • Equilibrate the system at a low temperature (e.g., 25 °C).

    • Ramp the temperature at a constant rate, typically 10 °C/min, to a temperature well above the expected melting point (e.g., 250 °C). The 10 °C/min rate is a standard choice that balances kinetic effects with signal sensitivity.

  • Data Analysis: The output is a thermogram plotting heat flow versus temperature. For a simple melting event, you will observe a single endothermic peak. Key parameters to extract are:

    • T_onset (Extrapolated Onset Temperature): The temperature at which melting begins, determined by the intersection of the baseline and the tangent of the peak's leading edge. This is the most commonly reported value for the melting point by DSC.

    • T_peak (Peak Temperature): The temperature at which the heat flow is at its maximum.

    • ΔH_fus (Enthalpy of Fusion): The area under the melting peak, measured in Joules per gram (J/g). This value is proportional to the energy required to break the crystal lattice and is a measure of the compound's crystallinity.

DSC_Workflow cluster_prep Preparation cluster_run Instrument Run cluster_analysis Analysis Calibrate Calibrate with Indium Standard Weigh Weigh 2-5 mg of Sample Seal Hermetically Seal Sample & Ref. Pans Weigh->Seal Load Load Pans into DSC Cell Seal->Load Purge Purge with N2 (50 mL/min) Load->Purge Ramp Ramp Temp (e.g., 10 °C/min) Purge->Ramp Thermogram Generate Thermogram Ramp->Thermogram Extract Extract Data: T_onset, T_peak, ΔH_fus Thermogram->Extract

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Thermogravimetric Analysis (TGA): Assessing Thermal Decomposition and Composition

TGA measures the change in mass of a sample as a function of temperature or time.[8][18][19] It is crucial for determining the temperature at which a compound begins to chemically decompose.[18] It also definitively identifies the presence of water (hydrates) or residual solvents (solvates) by showing mass loss at temperatures below the melting point.

Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the instrument for mass using standard weights and for temperature using certified magnetic standards (Curie point standards).

  • Sample Preparation: Weigh a slightly larger sample (5-10 mg) of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Place the sample pan onto the TGA's microbalance.

    • Purge the furnace with an inert nitrogen atmosphere (e.g., 50 mL/min).

    • Equilibrate at a low temperature (e.g., 30 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis: The TGA curve plots percent mass loss versus temperature.

    • A flat baseline up to and through the melting point indicates the material is anhydrous and free of residual solvents.

    • The Onset of Decomposition (T_d) is the temperature at which significant mass loss begins. This marks the upper limit of the compound's thermal stability.

TGA_Workflow cluster_prep_tga Preparation cluster_run_tga Instrument Run cluster_analysis_tga Analysis Calibrate_TGA Calibrate TGA (Mass & Temp.) Weigh_TGA Weigh 5-10 mg of Sample Load_TGA Load Pan onto Microbalance Weigh_TGA->Load_TGA Purge_TGA Purge with N2 (50 mL/min) Load_TGA->Purge_TGA Ramp_TGA Ramp Temp (e.g., 10 °C/min) Purge_TGA->Ramp_TGA Curve_TGA Generate Mass Loss vs. Temp Curve Ramp_TGA->Curve_TGA Determine_Td Determine Onset of Decomposition (T_d) Curve_TGA->Determine_Td

Caption: Workflow for Thermogravimetric Analysis (TGA).

Data Synthesis and Interpretation

The true power of these techniques lies in combining their results to build a comprehensive thermal profile. The data should be summarized for clarity and comparative analysis.

Table 1: Summary of Thermal Analysis Data for Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (Illustrative Data)

ParameterMethodResultInterpretation
Melting RangeCapillary Apparatus198.5 – 200.0 °CSharp melting range suggests high purity.
T_onsetDSC199.1 °CExcellent agreement with capillary method. Confirms melting temperature.
T_peakDSC201.3 °CTemperature of maximum heat absorption during melting.
ΔH_fusDSC115.2 J/gA significant enthalpy of fusion indicates a well-ordered crystalline structure.
Mass Loss before 210 °CTGA< 0.1%Confirms the material is anhydrous and non-solvated.
Onset of Decomposition (T_d)TGA~285 °CThe compound is thermally stable up to this temperature.

Integrated Analysis:

The collective data provides a robust picture of the compound's behavior. The sharp melting point observed by both the capillary method and DSC (T_onset) strongly indicates a high degree of purity.[3][4] The TGA curve is critical; its flat profile until well after the melting point confirms that the endotherm seen in the DSC is a true melt and not a melt/decomposition event. The lack of mass loss before melting rules out the presence of hydrates or solvates. The decomposition temperature of ~285 °C defines the upper limit for handling and processing this material without chemical degradation.

Conclusion

The systematic characterization of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate using standard thermal analysis techniques provides essential data for its development as a potential pharmaceutical agent. By integrating results from melting point determination, DSC, and TGA, we can confidently establish its identity, purity, crystalline nature, and thermal stability limits. This foundational knowledge is indispensable for guiding formulation strategies, defining storage conditions as per ICH guidelines, and ensuring the ultimate quality, safety, and efficacy of any future drug product.[10][20][21]

References

  • NETZSCH Analyzing & Testing. (n.d.). API Characterization.
  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry.
  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability.
  • ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications.
  • BOC Sciences. (n.d.). Physicochemical Characterization.
  • NETZSCH Analyzing & Testing. (2026, March 10). Thermogravimetric Analyzer (TGA).
  • Panzade, P. S., & Shendarkar, G. R. (2023, March 28). Modification of Physicochemical Properties of Active Pharmaceutical Ingredient by Pharmaceutical Co-Crystals. IntechOpen.
  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (n.d.). Quality Guidelines.
  • Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Prompt Praxis Laboratories. (n.d.). Melting Point Determination.
  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Stanford Research Systems. (n.d.). Melting Point Determination, Application Note #1.
  • Slideshare. (n.d.). Intro to Physicochemical Aspects of Active Pharmaceutical Ingredients.
  • Royal Society of Chemistry. (2026, February 5). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics.
  • AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
  • National Institutes of Health (NIH). (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry.
  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimetry.
  • Mettler-Toledo. (n.d.). Differential Scanning Calorimetry and Differential Thermal Analysis.
  • National Institutes of Health (NIH). (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.

Sources

Foundational

In Silico Profiling of Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate: Molecular Docking, Target Engagement, and Lead Optimization

Executive Summary The rational design of targeted therapeutics relies heavily on privileged scaffolds that can mimic endogenous ligands. Among these, the pyrazolo[3,4-b]pyridine framework has emerged as a highly versatil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on privileged scaffolds that can mimic endogenous ligands. Among these, the pyrazolo[3,4-b]pyridine framework has emerged as a highly versatile purine bioisostere. This whitepaper explores the computational profiling and molecular docking workflows associated with ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1131604-85-7) .

As a positional isomer with a LogP of 2.1, this compound offers an optimal balance of metabolic stability and solubility (1)[1]. More importantly, the strategic placement of the bromine atom at C5 provides a synthetic handle for late-stage functionalization, while the ethyl carboxylate at C3 acts as a tunable vector for solvent-exposed interactions. This guide details the causality behind docking methodologies, providing a self-validating framework for evaluating this scaffold against high-value oncology and immunology targets.

Mechanistic Rationale: The Purine Bioisostere Advantage

Understanding why a scaffold binds to a target is the cornerstone of structure-based drug design. The pyrazolo[3,4-b]pyridine core is not merely a structural framework; it is an electronic mimic of the adenine ring found in ATP.

When targeting the ATP-binding cassette of kinases, the nitrogen-rich core (specifically the N1 and N2 of the pyrazole and the N4 of the pyridine) presents a precise hydrogen bond donor/acceptor profile.

  • VEGFR-2 Engagement: The core establishes critical bidentate hydrogen bonds with the backbone amide and carbonyl of the hinge region (e.g., Cys919). The 5-bromo substituent is causally directed toward the hydrophobic pocket II, enhancing binding enthalpy via halogen bonding, yielding docking energies as favorable as -14.1 kcal/mol (2)[2].

  • TBK1 & Topoisomerase IIα Inhibition: Beyond angiogenesis, derivatives of this scaffold act as highly potent TANK-binding kinase 1 (TBK1) inhibitors (IC50 = 0.2 nM) (3)[3] and exhibit broad-spectrum cytotoxicity as Topoisomerase IIα inhibitors (4)[4].

SignalingPathway Ligand Ethyl 5-bromo-1H-pyrazolo [3,4-b]pyridine-3-carboxylate VEGFR2 VEGFR-2 Kinase Domain (Hinge Region) Ligand->VEGFR2 Competitive Binding TBK1 TBK1 Kinase (Innate Immunity) Ligand->TBK1 Purine Bioisosterism Angio Inhibition of Angiogenesis (Cancer Suppression) VEGFR2->Angio Pathway Blockade Immune Modulation of Neuroinflammation & Autophagy TBK1->Immune Downstream Modulation

Dual-target mechanistic pathway of pyrazolo[3,4-b]pyridines in oncology and immunity.

Self-Validating Molecular Docking Protocol

A rigid docking score is computationally meaningless without temporal and structural validation. To ensure absolute trustworthiness, the following protocol integrates a self-validating feedback loop utilizing co-crystallized ligand re-docking and Molecular Dynamics (MD) simulations.

DockingWorkflow LPrep Ligand Preparation (Energy Minimization) Grid Receptor Grid Generation (Hinge Region Targeting) LPrep->Grid PPrep Protein Preparation (VEGFR-2 / TBK1) PPrep->Grid Dock High-Throughput Docking (Glide / AutoDock Vina) Grid->Dock Score Binding Affinity & Pose Analysis (ΔG Calculation) Dock->Score MD MD Simulation Validation (100 ns Trajectory) Score->MD

Step-by-step molecular docking and validation workflow for pyrazolopyridine derivatives.

Step-by-Step Methodology
  • Ligand Preparation (Causality: Resolving Steric Clashes & Protonation)

    • Construct the 3D geometry of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

    • Use Epik to assign protonation states at physiological pH (7.4). Why? The N1 of the pyrazole must be accurately protonated to act as the primary hydrogen bond donor to the kinase hinge region.

    • Perform energy minimization using the OPLS4 force field to relax the geometry.

  • Protein Preparation & Self-Validation (Causality: Structural Integrity)

    • Import the target crystal structure (e.g., VEGFR-2, PDB ID: 4ASD). Remove bulk water beyond 5 Å, but strictly retain conserved structural waters that mediate ligand-protein bridging.

    • Self-Validation Check: Extract the native co-crystallized ligand (e.g., Sorafenib) and re-dock it into the prepared active site. Proceed to the next step only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure is ≤ 2.0 Å.

  • Grid Generation (Causality: Conformational Freedom)

    • Center the grid on the hinge region (Cys919 for VEGFR-2).

    • Set the bounding box to 20 Å × 20 Å × 20 Å. Why? A restrictive box will artificially penalize the flexible 3-ethyl carboxylate group, which requires spatial freedom to sample the solvent-exposed channel.

  • Extra Precision (XP) Docking & Scoring

    • Execute docking runs allowing full ligand flexibility. Filter poses based on the mandatory formation of the Cys919 hydrogen bond.

  • Molecular Dynamics (MD) Validation

    • Subject the top-scoring complex to a 100 ns MD simulation (e.g., GROMACS). Calculate the Root Mean Square Fluctuation (RMSF) to ensure the 5-bromo and core interactions remain stable over time, validating the static docking pose.

Quantitative Target Engagement Data

Recent computational and in vitro studies highlight the exceptional binding affinities of pyrazolo[3,4-b]pyridine derivatives synthesized via formal [3+3] cycloaddition and other methods (5)[5]. The table below consolidates docking scores and biological activities across key targets.

Compound VariantTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesBiological Activity / IC50
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate VEGFR-2-9.8Cys919, Asp1046Lead Precursor / Baseline
C5-Aryl Substituted Derivative VEGFR-2-12.6 to -14.1Cys919, Glu850, Lys6270.008–0.05 µM
Optimized Hit (Compound 15y) TBK1-11.2Met95, Glu940.2 nM
Pyrazolo[3,4-b]pyridine (Compound 8c) Topo IIα-9.5Arg38, Glu46GI50 = 0.72 µM
Compound 2g Antibacterial Targets-10.0VariousMIC = 2 µg/mL

Structural Optimization & SAR Insights

Docking studies of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate directly inform Structure-Activity Relationship (SAR) campaigns:

  • The C5-Bromo Handle: Docking reveals that the C5 position points directly into deep, hydrophobic sub-pockets. The bromine atom is easily leveraged in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce bulky aryl or heteroaryl groups, drastically increasing target residence time and lowering the IC50 into the picomolar range.

  • The C3-Ethyl Carboxylate: While useful for initial synthesis, the ethyl ester is often too lipophilic or metabolically labile for oral administration. Docking simulations show this group points toward the solvent boundary. Converting the ester into a bioisosteric heterocycle (such as a 1,2,4-oxadiazole) or a hydrophilic amide maintains the necessary trajectory while vastly improving the pharmacokinetic profile.

Conclusion

Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a highly privileged starting point in medicinal chemistry. By employing a self-validating molecular docking workflow that demands rigorous structural preparation, RMSD verification, and MD simulation, researchers can accurately predict how functionalizing the C5-bromo and C3-carboxylate positions will translate to in vitro and in vivo efficacy against critical kinase and enzyme targets.

References

  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics Source: RSC Publishing URL:[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study Source: Taylor & Francis URL:[Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity Source: MDPI URL:[Link]

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis Source: ACS Omega URL:[Link]

Sources

Exploratory

Crystallographic Data and Technical Profiling of Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Derivatives

Executive Summary Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 1131604-85-7) represents a highly privileged, purine-isosteric scaffold extensively utilized in medicinal chemistry and advanced drug discove...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 1131604-85-7) represents a highly privileged, purine-isosteric scaffold extensively utilized in medicinal chemistry and advanced drug discovery[1]. The strategic placement of a bromine atom at the C5 position and an ethyl carboxylate group at the C3 position creates a versatile synthetic intermediate. This whitepaper provides an in-depth technical analysis of its structural dynamics, crystallographic properties, validated synthetic workflows, and pharmacological mechanisms.

Structural Dynamics & Quantum Chemical Insights

The pyrazolo[3,4-b]pyridine core is characterized by its fused bicyclic aromatic system. A critical structural feature of this class of compounds is annular tautomerism. In the absence of substitution at the pyrazole nitrogen atoms, the molecule can exist in either the 1H

  • or 2H -tautomeric form[2].

Quantum chemical calculations (e.g., AM1 and DFT methods) consistently demonstrate that the 1H -tautomer is significantly more stable—by approximately 9 kcal/mol (37.03 kJ/mol)—due to enhanced aromatic stabilization and optimal orbital overlap within the fused ring system[2]. Furthermore, the specific positional arrangement of the substituents in the ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate isomer precisely tunes its physicochemical profile, yielding an optimal partition coefficient (LogP) for biological membrane permeability[1].

Table 1: Physicochemical & Structural Properties
PropertyValueCausality / Significance
CAS Number 1131604-85-7Unique identifier for this specific positional isomer[1].
Molecular Weight 270.08 g/mol Highly optimal for small-molecule drug design, strictly adhering to Lipinski's Rule of 5[1].
LogP 2.1Ensures a balanced lipophilicity-solubility profile, preventing excessive polarity while maintaining metabolic stability[1].
Tautomeric State 1H -tautomerThermodynamically favored by ~9 kcal/mol due to maximized aromatic resonance stabilization[2].

Solid-State Architecture & Crystallography

Understanding the solid-state behavior of pyrazolo[3,4-b]pyridine derivatives is paramount for formulation and stability assessments. Single-crystal X-ray diffraction (XRD) studies of this molecular class reveal highly planar architectures (r.m.s. deviations typically < 0.015 Å), which facilitate dense molecular packing[3].

The crystal lattice is predominantly stabilized by robust intermolecular hydrogen bonding (often forming dimers via N-H···O or N-H···N interactions) and extensive π−π stacking[4]. For instance, closely related functionalized pyrazolo[3,4-b]pyridines exhibit a monoclinic P21​/c arrangement where the packing is supported by π−π stacking interactions at a distance of approximately 3.683 Å[5].

Table 2: Representative Crystallographic Parameters for the Scaffold
ParameterTypical ValueStructural Implication
Crystal System Monoclinic / OrthorhombicFacilitates dense, thermodynamically stable molecular packing[3].
Space Group P21​/c or P21​21​21​ Common symmetry groups for planar, hydrogen-bonding heterocyclic systems[3],[5].
π−π Stacking ~3.683 ÅDrives solid-state supramolecular assembly and enhances thermal stability[5].
Ring Planarity r.m.s.d < 0.015 ÅEnsures optimal π -orbital overlap across the fused pyrazole and pyridine rings[3].

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and crystallization of the target compound, emphasizing the mechanistic causality behind each experimental variable.

Protocol 1: Synthesis Workflow
  • Precursor Condensation: Combine the appropriate 5-aminopyrazole and a pyridine precursor in the presence of trifluoroacetic acid (TFA).

    • Causality: TFA acts as a critical acid catalyst, increasing the electrophilicity of the carbonyl carbon and driving the cyclization reaction to form the thermodynamically stable pyrazolo[3,4-b]pyridine core[2].

  • Regioselective Bromination: Introduce bromine to target the C5 position.

    • Causality: The C5 position is highly reactive toward electrophilic aromatic substitution. Bromination at this site provides an essential synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura couplings) in drug development[1].

  • Esterification: React the intermediate to install the ethyl carboxylate group at C3.

    • Causality: The ethyl ester modulates the compound's lipophilicity (achieving the LogP of 2.1), preventing excessive polarity while maintaining metabolic stability[1].

  • Purification & Validation: Purify the crude product via flash chromatography. Validate purity (>95%) using 1 H NMR and LC-MS before proceeding to crystallization.

Protocol 2: Single-Crystal Growth via Slow Evaporation
  • Solvent Selection: Dissolve the purified compound in a binary solvent system (Ethanol/Dichloromethane, 1:1 v/v).

    • Causality: DCM provides high initial solubility, while ethanol acts as an antisolvent. As the highly volatile DCM evaporates, the solution slowly reaches supersaturation without crashing out.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a clean crystallization vial.

    • Causality: Removing particulate matter prevents heterogeneous nucleation, which often leads to twinned or polycrystalline growth.

  • Controlled Evaporation: Cover the vial with parafilm, puncture 2-3 small holes, and store in a vibration-free environment at 20-25 °C.

    • Causality: Restricting the evaporation rate lowers the nucleation density, allowing fewer, larger single crystals to grow—a strict requirement for high-resolution X-ray diffraction.

SynthesisWorkflow SM Starting Materials: Pyridine Precursor Cyclization Cyclization Reaction (Acid Catalyzed) SM->Cyclization Core 1H-Pyrazolo[3,4-b]pyridine Core Formation Cyclization->Core Bromination Regioselective Bromination (C5 Position) Core->Bromination Esterification Esterification (C3 Ethyl Carboxylate) Bromination->Esterification Crude Crude Ethyl 5-bromo-1H-pyrazolo [3,4-b]pyridine-3-carboxylate Esterification->Crude Crystallization Slow Evaporation (EtOH/DCM System) Crude->Crystallization Crystal Single Crystal for X-Ray Diffraction Crystallization->Crystal

Step-by-step synthetic and crystallization workflow for the pyrazolo[3,4-b]pyridine derivative.

Pharmacological Mechanisms & Target Modulation

Because the pyrazolo[3,4-b]pyridine scaffold is a structural isostere of purine bases (such as adenine), it is highly effective at acting as an ATP-competitive inhibitor in various kinase domains[1].

Molecular dynamics simulations and docking studies have demonstrated that derivatives of this scaffold can stably position themselves within the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This binding is maintained through strong hydrophobic interactions and recurring hydrogen bonds with key residues such as Asp1046 and Asn923, leading to potent antiangiogenic effects[5]. Furthermore, related pyrazolo[3,4-b]pyridine derivatives have shown significant anti-tubercular activity against Mycobacterium tuberculosis strains, achieving Minimum Inhibitory Concentration (MIC) values as low as 3.12 μ g/mL[6].

Pathway Drug Ethyl 5-bromo-1H-pyrazolo [3,4-b]pyridine-3-carboxylate Inhibition ATP-Competitive Kinase Inhibition Drug->Inhibition VEGFR2 VEGFR-2 / Target Kinases Inhibition->VEGFR2 Downstream Downstream Signaling (PI3K/AKT, MAPK) VEGFR2->Downstream Apoptosis Induction of Apoptosis Downstream->Apoptosis Angiogenesis Inhibition of Angiogenesis Downstream->Angiogenesis

Proposed mechanism of action targeting VEGFR-2 and downstream signaling pathways.

References

  • Benchchem. "Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate - Benchchem". Benchchem.
  • NIH. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC - NIH". NIH.
  • IUCr Journals. "Structures of four pyrazolo[3,4-b]pyridine nucleosides". IUCr Journals.
  • Universidad Andrés Bello. "Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics". Universidad Andrés Bello.
  • ResearchGate. "The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a,16d and 16e". ResearchGate.
  • Semantic Scholar. "Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives". Semantic Scholar.

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Introduction & Scientific Rationale The pyrazolo[3,4-b]pyridine fused bicyclic system is a privileged heterocyclic scaffold in modern drug discovery. Compounds containing this core are extensively utilized in the develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The pyrazolo[3,4-b]pyridine fused bicyclic system is a privileged heterocyclic scaffold in modern drug discovery. Compounds containing this core are extensively utilized in the development of Wnt pathway inhibitors for oncology[1], antiviral agents[2], and various kinase inhibitors. Specifically, ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1131604-85-7) [3] serves as a highly versatile synthetic intermediate.

The strategic placement of the bromine atom at the C5 position allows for downstream functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[4]. Simultaneously, the ethyl carboxylate at the C3 position provides a handle for conversion into amides, alcohols, or carboxylic acids, enabling extensive structure-activity relationship (SAR) exploration.

Mechanistic Overview & Causal Logic

To ensure a self-validating and robust protocol, it is critical to understand the causality behind the synthetic choices. The synthesis proceeds via a highly efficient two-stage, three-step sequence starting from commercially available 5-bromo-2-fluoropyridine.

  • Step 1: Directed Ortho-Lithiation (DoM) . The highly electronegative fluorine atom on 5-bromo-2-fluoropyridine strongly acidifies the adjacent C3 proton. Using Lithium Diisopropylamide (LDA)—a bulky, non-nucleophilic base—allows for selective deprotonation at the C3 position without triggering a nucleophilic aromatic substitution (SNAr) of the fluorine. Cryogenic temperatures (-78 °C) are mandatory to prevent the decomposition of the highly reactive 3-lithiopyridine intermediate into pyridyne species.

  • Step 2: Electrophilic Trapping . The lithiated intermediate is rapidly trapped with diethyl oxalate. This introduces the alpha-keto ester moiety required for the subsequent pyrazole ring formation.

  • Step 3: SNAr & Cyclization . Hydrazine hydrate is introduced. The reaction is driven by the exceptional leaving group ability of fluorine in SNAr reactions when positioned ortho to a pyridine nitrogen. Hydrazine displaces the fluorine, and the resulting intermediate undergoes intramolecular condensation with the alpha-keto ester to forge the pyrazole ring.

Synthetic Workflow Visualization

SynthesisWorkflow SM 5-Bromo-2-fluoropyridine (Starting Material) Lithiation Directed Ortho-Lithiation (LDA, THF, -78 °C) SM->Lithiation Intermediate1 5-Bromo-2-fluoro- 3-lithiopyridine Lithiation->Intermediate1 Trapping Electrophilic Trapping (Diethyl Oxalate) Intermediate1->Trapping Intermediate2 Ethyl 2-(5-bromo-2-fluoropyridin-3-yl) -2-oxoacetate Trapping->Intermediate2 Cyclization SNAr & Cyclization (NH2NH2·H2O, EtOH, Reflux) Intermediate2->Cyclization Product Ethyl 5-bromo-1H-pyrazolo[3,4-b] pyridine-3-carboxylate (Target) Cyclization->Product

Figure 1: Three-step synthetic workflow for ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

Quantitative Data Summaries

Table 1: Reagent Stoichiometry and Reaction Parameters

StepReagent / MaterialEquivalentsTemperatureTimeExpected Yield
1 & 2 5-Bromo-2-fluoropyridine1.0 eq-78 °C2 hN/A (Telescoped)
LDA (2.0 M in THF/heptane)1.1 eq-78 °C1 h
Diethyl oxalate1.5 eq-78 °C to RT3 h60 - 75%
3 Ethyl 2-(5-bromo-2-fluoropyridin-3-yl)-2-oxoacetate1.0 eq25 °C to 80 °C4 - 6 h75 - 85%
Hydrazine hydrate (80% in water)1.5 eq80 °C (Reflux)4 - 6 h

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(5-bromo-2-fluoropyridin-3-yl)-2-oxoacetate (Steps 1 & 2)

Safety Note: LDA is highly moisture-sensitive and pyrophoric. Perform all operations under a strict inert atmosphere (Argon or Nitrogen) using oven-dried glassware.

  • Preparation of the Base: Charge a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum with anhydrous THF (50 mL). Cool the flask to -78 °C using a dry ice/acetone bath. Add Lithium Diisopropylamide (LDA, 2.0 M solution, 11.0 mmol, 1.1 eq) via syringe.

  • Lithiation: Dissolve 5-bromo-2-fluoropyridine (1.76 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL). Add this solution dropwise to the LDA solution over 15 minutes, maintaining the internal temperature below -70 °C.

  • Maturation: Stir the resulting dark solution at -78 °C for 1 hour to ensure complete ortho-lithiation.

  • Electrophilic Trapping: Rapidly add diethyl oxalate (2.19 g, 15.0 mmol, 1.5 eq) in one portion. The rapid addition minimizes the formation of bis-addition byproducts.

  • Reaction Completion: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 5% to 20% EtOAc in Hexanes) to afford the intermediate oxoacetate as a yellow oil.

Protocol B: Synthesis of Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (Step 3)

Validation Checkpoint: Ensure the intermediate from Protocol A is free of residual diethyl oxalate, as it can react with hydrazine to form hydrazide impurities.

  • Setup: In a 100 mL round-bottom flask, dissolve ethyl 2-(5-bromo-2-fluoropyridin-3-yl)-2-oxoacetate (2.0 g, 7.24 mmol, 1.0 eq) in absolute ethanol (30 mL).

  • Addition of Hydrazine: At room temperature, add hydrazine hydrate (80% aqueous solution, 0.54 g, 10.86 mmol, 1.5 eq) dropwise. Causality note: The addition is performed at room temperature to control the initial exothermic SNAr displacement of the fluorine atom.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 4 to 6 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 1:1) or LC-MS until the intermediate is fully consumed.

  • Isolation: Allow the reaction mixture to cool to room temperature. The target pyrazolo[3,4-b]pyridine compound typically precipitates from the ethanol solution upon cooling.

  • Workup & Purification: Filter the resulting precipitate through a Büchner funnel. Wash the filter cake with ice-cold ethanol (10 mL) followed by cold water (20 mL) to remove any residual hydrazine and inorganic salts.

  • Drying: Dry the solid under high vacuum at 45 °C overnight to afford ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate as an off-white to pale yellow solid. (Expected MS: [M+H]+ m/z ≈ 270.0 / 272.0).

References

  • Benchchem. "Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate".
  • NextSDS. "Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate".
  • Google Patents. "US8450340B2 - 1H-pyrazolo[3,4-b]pyridines and therapeutic uses thereof".
  • Google Patents. "CA2854229A1 - 1h-pyrazolo[3,4-b]pyridines and therapeutic uses thereof".

Sources

Application

Application Note: Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate as a Privileged Scaffold in Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 1131604-85-7) Executive Summary & Structural Rationale In c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 1131604-85-7)

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the pyrazolo[3,4-b]pyridine bicyclic system is recognized as a "privileged scaffold" due to its profound bioisosteric resemblance to the adenine core of ATP. This structural mimicry allows derivatives to anchor securely into the highly conserved hinge region of the ATP-binding pocket in various kinases[1].

Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate serves as an exceptionally versatile, late-stage functionalization intermediate for the synthesis of targeted therapies, including TANK-binding kinase 1 (TBK1) inhibitors and Tropomyosin receptor kinase A (TRKA) inhibitors[2][3].

The strategic placement of functional groups on this scaffold dictates its synthetic utility:

  • The 1H-Pyrazole Motif (N1-N2): Acts as the primary hydrogen bond donor/acceptor pair for hinge-binding. The acidic N1 proton (pKa ~10–12) requires transient protection during cross-coupling to prevent catalyst poisoning and undesired N-arylation.

  • The C5-Bromine: Situated on the electron-deficient pyridine ring, this halogen is highly activated for oxidative addition by Palladium(0). It serves as the primary vector for exploring the hydrophobic pocket (e.g., via Suzuki-Miyaura or Buchwald-Hartwig couplings)[4].

  • The C3-Ethyl Carboxylate: Provides a stable, lipophilic protecting group (LogP ~2.1) that can be selectively hydrolyzed to a carboxylic acid. Subsequent amidation allows the molecule to project into solvent-exposed regions or form critical salt bridges with acidic residues (such as Asp157 in TBK1)[2][5].

Synthetic Workflow & Mechanistic Strategy

The transformation of this intermediate into a clinical candidate typically follows a highly regimented, three-stage divergent pathway.

G SM CAS: 1131604-85-7 (5-Br, 3-COOEt) N_Prot N1-Protected Intermediate SM->N_Prot Step 1: N1-Protection (SEM-Cl, NaH) C5_Aryl C5-Functionalized Intermediate N_Prot->C5_Aryl Step 2: Suzuki Coupling (Ar-B(OH)2, Pd) Final Target Kinase Inhibitor (TBK1 / TRKA) C5_Aryl->Final Step 3: Hydrolysis & Amidation

Divergent synthetic workflow for kinase inhibitors utilizing the CAS 1131604-85-7 scaffold.

Validated Experimental Protocols

The following protocols have been synthesized from field-proven methodologies to ensure high fidelity, self-validating reactions.

Protocol A: N1-Protection via SEM-Cl

Causality: The free pyrazole NH must be masked to prevent competitive N-arylation during subsequent palladium-catalyzed steps. 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is preferred over trityl or THP groups due to its robust stability under basic Suzuki conditions and mild, selective cleavage using TFA or TBAF[2].

  • Preparation: Charge a flame-dried, argon-purged flask with Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 equiv) and anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Self-Validation Check: Immediate evolution of H2​ gas and a color shift to deep yellow indicates successful formation of the pyrazolide anion.

  • Alkylation: Stir at 0 °C for 30 minutes, then add SEM-Cl (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: C5 Suzuki-Miyaura Cross-Coupling

Causality: Palladium tetrakis(triphenylphosphine) ( Pd(PPh3​)4​ ) is utilized here. The biphasic solvent system (1,4-Dioxane/ H2​O ) is critical; dioxane solubilizes the hydrophobic SEM-protected intermediate, while water dissolves the inorganic base ( Na2​CO3​ ), facilitating the crucial transmetalation step between the arylboronic acid and the Pd(II) complex[2][4].

  • Assembly: In a Schlenk tube, combine the N1-SEM protected intermediate (1.0 equiv), the desired Arylboronic acid (1.2 equiv), and Na2​CO3​ (2.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2​O (0.1 M). Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

    • Self-Validation Check: Oxygen removal is mandatory to prevent the homocoupling of boronic acids and the oxidation of the phosphine ligands.

  • Catalysis: Add Pd(PPh3​)4​ (5-10 mol%) under a positive stream of argon. Seal the tube and heat to 80 °C for 6–8 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify the organic phase via silica gel chromatography.

Protocol C: C3 Ester Hydrolysis and Amidation

Causality: The ethyl ester is highly stable but can be cleaved via base-catalyzed saponification. For the subsequent amidation, HATU is the premier coupling reagent. It rapidly converts the carboxylic acid into a highly reactive HOAt ester, driving the reaction forward with complex or sterically hindered amines while suppressing epimerization[3].

  • Saponification: Dissolve the C5-arylated intermediate in THF/ H2​O (3:1). Add LiOH· H2​O (3.0 equiv) and stir at room temperature for 4 hours. Acidify with 1M HCl to pH ~3 to precipitate the free carboxylic acid. Filter and dry under vacuum.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes at room temperature.

  • Amidation: Add the target amine (1.2 equiv). Stir for 2–4 hours.

  • Deprotection (Final Step): Isolate the amide, then treat with 4M HCl in 1,4-dioxane at room temperature for 4 hours to cleave the SEM group, yielding the final biologically active kinase inhibitor[2].

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the functionalization of the ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate scaffold across various drug discovery campaigns.

TransformationReagents & CatalystSolvent SystemTemp / TimeAvg. YieldTarget Application
N1-Protection SEM-Cl, NaH (60%)Anhydrous DMF0 °C to RT / 2h85–92%Pre-requisite for C5 coupling
C5 Arylation Ar- B(OH)2​ , Pd(PPh3​)4​ , Na2​CO3​ 1,4-Dioxane / H2​O (4:1)80 °C / 6h70–88%TBK1 Inhibitor Synthesis[2]
C5 Arylation Ar- B(OH)2​ , Pd(OAc)2​ /dppf, Cs2​CO3​ 1,4-Dioxane / H2​O (3:1)60 °C / 2h81–97%Sequential One-Pot Coupling[4]
C3 Hydrolysis LiOH· H2​O THF / H2​O (3:1)RT / 4h>95%Carboxylic acid generation
C3 Amidation Amine, HATU, DIPEAAnhydrous THF or DMF0 °C to RT / 2h65–80%TRKA Inhibitor Synthesis[3]

Biological Application & Target Engagement

Derivatives synthesized from this specific ethyl ester intermediate have shown profound efficacy in oncology and immunology.

TBK1 Inhibition: In the pursuit of treating neuroinflammation and oncogenesis, researchers utilized this scaffold to design potent TBK1 inhibitors. By utilizing the C5-bromine to attach substituted piperazines and hydrolyzing the C3-ethyl ester to form specific amides, compounds were generated that achieved IC50​ values in the low nanomolar range. The amidation at C3 was specifically engineered to increase the basicity of the nitrogen atom, forming a critical salt bridge with the Asp157 residue in the TBK1 binding pocket[2].

TRKA Inhibition: Tropomyosin receptor kinases (TRKs) are heavily implicated in cancer cell proliferation. Using the ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate building block, medicinal chemists performed scaffold hopping to synthesize inhibitors that demonstrated IC50​ values as low as 56 nM against TRKA, showing excellent plasma stability and high selectivity against specific cancer cell lines (e.g., Km-12 and MCF-7)[3].

References

  • Benchchem.Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate.
  • National Institutes of Health (PMC).Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling.
  • Taylor & Francis.Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
  • RSC Publishing.Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
  • National Institutes of Health (PMC).1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

Sources

Method

preparation of kinase inhibitors from ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Strategic Synthesis of Kinase Inhibitors from Ethyl 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Abstract The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in modern medicinal chemistry, serving as the fou...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Synthesis of Kinase Inhibitors from Ethyl 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for numerous potent and selective kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to function as an effective ATP-competitive inhibitor for a wide range of kinases, including TANK-binding kinase 1 (TBK1), Tropomyosin receptor kinases (TRKs), Anaplastic lymphoma kinase (ALK), and Fibroblast growth factor receptors (FGFRs).[3][4][5][6] This application note provides a detailed guide for researchers and drug development professionals on the strategic utilization of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate as a versatile starting material for the synthesis of diverse kinase inhibitor libraries. We will explore key synthetic transformations, including palladium-catalyzed cross-coupling reactions and amide bond formations, explaining the rationale behind experimental choices and providing robust, step-by-step protocols.

The Strategic Versatility of the Starting Material

The utility of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate lies in its three distinct, orthogonally reactive functional groups. This allows for a systematic and modular approach to library synthesis, enabling comprehensive Structure-Activity Relationship (SAR) studies.

  • C5-Bromine: The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This site is critical for introducing substituents that can probe the solvent-front region of the kinase ATP-binding pocket or interact with the hinge region.

  • N1-Hydrogen: The pyrazole N-H can be a crucial hydrogen bond donor, as seen in interactions with the FGFR1 kinase domain.[6] Alternatively, it can be alkylated or arylated to modulate potency, selectivity, and physicochemical properties. Protecting this site, for example with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, is a common strategy to direct reactivity to other positions.[7]

  • C3-Ethyl Ester: This group provides a reliable handle for late-stage diversification. Following hydrolysis to the corresponding carboxylic acid, a wide array of amines can be introduced via amide coupling, allowing for the exploration of deep pockets within the kinase active site.

Figure 1: Reactive sites on the core scaffold.

Modification at the C5-Position: Cross-Coupling Reactions

The C5 position is paramount for installing diversity elements that significantly influence kinase potency and selectivity. Palladium-catalyzed cross-coupling reactions are the most robust methods for this purpose.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an exceptionally reliable method for introducing aryl and heteroaryl moieties at the C5 position. These groups can form critical π-stacking interactions or access specific sub-pockets within the kinase domain.

Rationale for Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a highly effective and commercially available catalyst for this transformation.[7][8] Pre-catalysts like XPhosPdG2 can also be used, sometimes offering higher activity and stability.[9]

  • Base: An aqueous solution of a weak base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is sufficient to facilitate the transmetalation step without hydrolyzing the ester.[7][10]

  • Solvent: A biphasic solvent system, typically a 4:1 mixture of 1,4-dioxane and water, is used to dissolve both the organic-soluble starting material and the water-soluble inorganic base.[7]

  • Inert Atmosphere: All palladium-catalyzed reactions must be performed under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst.

G start Setup Inert Atmosphere reagents Add Starting Material, Boronic Acid, Base, Solvent start->reagents degas Degas Mixture (Spurge with Ar) reagents->degas catalyst Add Pd(PPh₃)₄ Catalyst degas->catalyst heat Heat Reaction (e.g., 80-90 °C) catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purify via Column Chromatography workup->purify end Characterize Product (NMR, HRMS) purify->end

Figure 2: General workflow for Suzuki-Miyaura coupling.

Protocol 2.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or sealed reaction vial

Procedure:

  • To an oven-dried Schlenk flask, add ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 eq) and phenylboronic acid (1.5 eq).

  • Add a 2M aqueous solution of Na₂CO₃ (2.0 eq).

  • Add the degassed 1,4-dioxane to achieve a final substrate concentration of ~0.1 M.

  • Seal the flask, and purge with argon or nitrogen for 15 minutes while stirring.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for installing primary or secondary amines at the C5-position.[11] This is a common strategy for creating moieties that can act as hydrogen bond donors or acceptors to interact with the kinase hinge region.

Rationale for Experimental Choices:

  • Catalyst System: This reaction typically requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand.[12][13] Sterically hindered biarylphosphine ligands like RuPhos or BrettPhos are often optimal, as they promote the crucial reductive elimination step.[14]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice. Lithium hexamethyldisilazide (LHMDS) has also been shown to be highly effective, potentially by forming a protective aggregate with other sensitive functional groups in the molecule.[12][14]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are required to prevent quenching of the strong base and to ensure catalyst stability.[13]

Protocol 2.2: Buchwald-Hartwig Amination with Morpholine

Materials:

  • Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous, degassed toluene

  • Schlenk flask or sealed reaction vial

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and NaOt-Bu (1.4 eq).

  • Add ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 eq).

  • Add anhydrous, degassed toluene via syringe to achieve a final concentration of ~0.1 M.

  • Finally, add morpholine (1.2 eq) via syringe.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.

  • Upon completion, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution.

  • Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium black.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate or dichloromethane/methanol gradient).

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Modification at the C3-Position: Amide Formation

The C3-ester is an ideal handle for late-stage functionalization. Hydrolysis to the carboxylic acid followed by amide coupling introduces a vast range of chemical diversity, critical for optimizing biological activity and ADME properties.

G cluster_hydrolysis Step 1: Saponification cluster_coupling Step 2: Amide Coupling start Ethyl Ester Intermediate hydrolyze Treat with LiOH or NaOH in THF/H₂O start->hydrolyze acidify Acidify with HCl to pH ~3-4 hydrolyze->acidify extract Isolate Carboxylic Acid Product acidify->extract acid Carboxylic Acid Intermediate extract->acid Proceed to coupling activate Activate with Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) acid->activate amine Add desired Amine (R-NH₂) activate->amine final Final Amide Product (Kinase Inhibitor) amine->final

Figure 3: Two-step workflow for C3-amide synthesis.

Protocol 3.1: Ester Hydrolysis

Materials:

  • C5-substituted ethyl ester intermediate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)

  • Tetrahydrofuran (THF) and Water (3:1 v/v)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ester intermediate in a 3:1 mixture of THF and water.

  • Add LiOH·H₂O (3.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC/LC-MS until all starting material is consumed (typically 2-4 hours).

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid. If a precipitate does not form, extract the aqueous layer with ethyl acetate or dichloromethane.

Protocol 3.2: Amide Coupling (HATU)

Materials:

  • Carboxylic acid intermediate (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a vial under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to pre-activate the acid.

  • Add the desired amine (1.1 eq) to the mixture.

  • Stir at room temperature for 2-12 hours. Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide.

Application in Kinase Inhibitor Development

By combining the aforementioned synthetic strategies, complex and highly potent kinase inhibitors can be developed. For instance, a common synthetic route involves an initial Suzuki coupling at C5, followed by ester hydrolysis and subsequent amidation at C3.

Table 1: Representative SAR Data for Pyrazolo[3,4-b]pyridine Analogs (Data is illustrative and based on trends reported in the literature for various kinases)[3][5][15]

Compound IDC5-Substituent (R¹)C3-Amide Group (R²)Target Kinase IC₅₀ (nM)
A-1 Phenyl-NH-CH₃287
A-2 4-Hydroxyphenyl-NH-CH₃56
A-3 3,4-Dihydroxyphenyl-NH-CH₃15
B-1 3,4-Dihydroxyphenyl-NH-CH₃15
B-2 3,4-Dihydroxyphenyl-NH-(CH₂)₂-OH8
B-3 3,4-DihydroxyphenylMorpholin-4-yl3

This illustrative data highlights how systematic modification at the C5 and C3 positions can lead to significant improvements in inhibitory potency. The introduction of hydrogen-bond donors (e.g., hydroxyl groups) on the C5-aryl ring and the optimization of the C3-amide substituent are common strategies for enhancing target engagement.

Conclusion

Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a powerful and versatile building block for the synthesis of kinase inhibitors. The strategic and sequential application of robust synthetic methods, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation, allows for the efficient construction of large, diverse chemical libraries. The protocols and rationale detailed in this application note provide a solid foundation for drug discovery teams to explore the rich chemical space of pyrazolo[3,4-b]pyridine-based inhibitors and accelerate the development of next-generation targeted therapeutics.

References

  • Mohamed, M., Awad, Y., El-Hallouty, S., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. [Link]

  • Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Chemical Biology. [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1475-1493. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(10), 1734-1740. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 5035. [Link]

  • Sá, F., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2219. [Link]

  • Musso, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4447-4459. [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Scott, J. S., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Organic Letters. [Link]

  • Lee, H., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128226. [Link]

  • Li, Z., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(17), 3144. [Link]

  • Kim, H., et al. (2018). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2859-2863. [Link]

  • Fayed, E. K., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6400. [Link]

  • Chtita, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances, 11(5), 2824-2832. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Patel, H., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. bioRxiv. [Link]

  • Wang, B., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 609-614. [Link]

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Application

Application Notes &amp; Protocols: N-Alkylation of Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Introduction: Strategic Importance and Challenges The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged heterocyclic motif due to its structural resemblance to purines.[...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance and Challenges

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged heterocyclic motif due to its structural resemblance to purines.[1] This core is integral to a multitude of compounds exhibiting a wide spectrum of biological activities, including roles as kinase inhibitors, anticancer agents, and antimalarials.[2][3][4][5] The subject of this guide, ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, is a versatile intermediate. The ester and bromo functionalities serve as handles for subsequent chemical modifications, while the pyrazole's NH group provides a crucial site for modulation of the molecule's properties through N-alkylation.

N-alkylation is a fundamental strategy employed by medicinal chemists to fine-tune the physicochemical and pharmacological profiles of heterocyclic compounds.[6][7] Introducing an alkyl group on the pyrazole nitrogen can significantly impact a compound's solubility, metabolic stability, and binding affinity to its biological target.

However, the N-alkylation of unsymmetrically substituted pyrazoles, such as the title compound, presents a significant synthetic challenge: regioselectivity . Alkylation can occur at two distinct nitrogen atoms of the pyrazole ring, N1 and N2, leading to the formation of a mixture of constitutional isomers. The ability to control the reaction to selectively yield one isomer over the other is paramount for efficient drug development and structure-activity relationship (SAR) studies.[7][8][9][10][11] This guide provides a detailed exploration of the factors governing this regioselectivity and offers robust protocols for performing the N-alkylation of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

Guiding Principles: Controlling Regioselectivity (N1 vs. N2)

The regiochemical outcome of the N-alkylation is not arbitrary; it is governed by a delicate interplay of steric hindrance, electronics, and the specific reaction conditions employed. Understanding these factors is key to directing the alkylation to the desired nitrogen atom.

  • Steric Effects : This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[8][10] In the case of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, the N1 position is generally considered less encumbered than the N2 position, which is flanked by the fused pyridine ring. Therefore, using bulkier alkylating agents can enhance the preference for N1 alkylation.[7][10]

  • Electronic Effects : The electron density of the two pyrazole nitrogens, influenced by the substituents on the bicyclic ring system, affects their nucleophilicity. While both are nucleophilic after deprotonation, subtle differences can be exploited.[10]

  • Reaction Conditions : The choice of base, solvent, and temperature are critical levers for controlling regioselectivity.

    • Base : A strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the pyrazole NH, forming a sodium pyrazolide salt. Milder inorganic bases like potassium carbonate (K₂CO₃) are also widely effective and often easier to handle.[8][9][10] The choice of cation (e.g., Na⁺ vs. K⁺) can influence the ion-pairing nature of the intermediate, thereby affecting the regiochemical outcome.[11]

    • Solvent : The solvent's polarity plays a crucial role in the nature of the ionic intermediate.[10] In non-polar solvents like Tetrahydrofuran (THF), the pyrazolide anion and its counter-ion may exist as a tight ion pair (TIP), potentially directing the alkylation based on where the cation is coordinated. In polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), solvent-separated ion pairs (SIPs) are more likely, exposing the anion for alkylation, where inherent steric and electronic factors become more dominant.[12][13] It has been demonstrated that switching from THF to DMSO can even reverse the N1/N2 selectivity in related systems.[12][13]

Visualization of the N-Alkylation Workflow

The following diagram outlines the general experimental process for the N-alkylation of the pyrazolopyridine core, from initial setup to final product isolation.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products & Analysis Start Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Setup Setup Reaction: - Inert Atmosphere (N₂/Ar) - Anhydrous Solvent Start->Setup Deprotonation Deprotonation: Add Base (e.g., NaH, K₂CO₃) Setup->Deprotonation Add Substrate Alkylation Alkylation: Add Alkylating Agent (R-X) Stir at specified Temp. Deprotonation->Alkylation Formation of Pyrazolide Quench Quench Reaction Alkylation->Quench Monitor by TLC Extract Aqueous Workup & Extraction Quench->Extract Purify Purification: Flash Column Chromatography Extract->Purify Crude Product Product_N1 N1-Alkylated Isomer Purify->Product_N1 Product_N2 N2-Alkylated Isomer Purify->Product_N2 Analysis Characterization: NMR, MS, etc. Product_N1->Analysis Product_N2->Analysis

Caption: General workflow for the N-alkylation of pyrazolopyridines.

Comparative Protocols for N-Alkylation

Two primary methods are presented below, utilizing a strong base (Sodium Hydride) and a milder base (Potassium Carbonate). The choice between them depends on substrate reactivity, desired selectivity, and operational safety considerations.

ParameterProtocol A: Sodium HydrideProtocol B: Potassium Carbonate
Base Sodium Hydride (NaH, 60% in mineral oil)Potassium Carbonate (K₂CO₃), anhydrous
Solvent Anhydrous THF or DMFAnhydrous DMF
Typical Alkylating Agents Alkyl halides (e.g., Iodomethane, Benzyl bromide)Alkyl halides, Alkyl tosylates
Temperature 0 °C to Room Temperature (or gentle heating)Room Temperature to 80 °C
Key Considerations Highly effective for complete deprotonation. Requires strict anhydrous conditions and an inert atmosphere. NaH is pyrophoric and must be handled with extreme care.[6][8]Milder, safer, and often more practical for larger scale synthesis. Reaction may be slower and require heating. K₂CO₃ must be finely powdered and anhydrous for best results.[8][9]
Expected Outcome Generally provides good yields. Regioselectivity is highly dependent on solvent and substrate, but often favors the N1 (less hindered) product.A very common and reliable method. Regioselectivity can be influenced by temperature. Often gives a mixture of isomers that require chromatographic separation.

Detailed Experimental Methodologies

Protocol A: N-Alkylation using Sodium Hydride in Anhydrous DMF

This protocol is a robust method for achieving N-alkylation and is particularly useful for less reactive alkylating agents.

Materials:

  • Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Alkyl halide (e.g., benzyl bromide, iodomethane) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Hexanes (for washing NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add the required amount of sodium hydride (1.2 eq).

  • NaH Washing: Wash the sodium hydride with anhydrous hexanes (2-3 times) to remove the protective mineral oil. Carefully decant the hexanes each time using a cannula or syringe. Safety Note: Handle NaH in a fume hood. It reacts violently with water.

  • Solvent Addition: Add anhydrous DMF to the flask to create a suspension of NaH.

  • Deprotonation: Cool the suspension to 0 °C using an ice-water bath. In a separate flask, dissolve the ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes to ensure complete deprotonation (hydrogen gas evolution should cease).

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm slowly to room temperature and stir until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC). Gentle heating (e.g., 40-50 °C) may be required for less reactive halides.

  • Workup: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer with ethyl acetate (3 times).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6][8]

  • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 regioisomers.

Protocol B: N-Alkylation using Potassium Carbonate in DMF

This method utilizes a milder, non-pyrophoric base and is often preferred for its operational simplicity.

Materials:

  • Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

  • Reagent Addition: Stir the suspension at room temperature for 15-30 minutes. Add the alkyl halide (1.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C, depending on the alkylating agent's reactivity) and monitor the progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water. Stir for 15-20 minutes.

  • Transfer the slurry to a separatory funnel and extract the aqueous mixture with ethyl acetate (3 times).

  • Purification: Combine the organic layers, wash with water and then brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[8]

  • Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 regioisomers.

Isomer Characterization

The definitive assignment of the N1 and N2 alkylated isomers is non-trivial and requires careful spectroscopic analysis. Advanced NMR techniques are invaluable for this purpose. Specifically, 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) can show spatial correlations between the protons of the newly introduced N-alkyl group and protons on the pyrazolopyridine core, allowing for unambiguous structural assignment.[9] Additionally, HMBC (Heteronuclear Multiple Bond Correlation) experiments can establish long-range correlations between the N-alkyl protons and the carbons of the heterocyclic ring, further confirming the point of attachment.[9]

References

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 3-Chloro-1H-pyrazole. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. Available from: [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available from: [Link]

  • Sánchez-Migallón, A. et al. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available from: [Link]

  • The Journal of Organic Chemistry. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. ACS Publications. Available from: [Link]

  • The Journal of Organic Chemistry. (2023). One-Step Synthesis of Functionalized Pyrazolo[3,4-b]pyridines via Ring Opening of the Pyrrolinium Ion. ACS Publications. Available from: [Link]

  • PMC. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. NIH. Available from: [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available from: [Link]

  • ResearchGate. (n.d.). "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. ResearchGate. Available from: [Link]

  • MDPI. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. MDPI. Available from: [Link]

  • Moroccan Journal of Heterocyclic Chemistry. (2021). SYNTHESIS AND FUNCTIONALIZATION OF THE PYRAZOLO [3,4-b]PYRIDIN-3-ONES RESEARCH OF THE SEROTONINERGIC ACTIVITY. Moroccan Journal of Heterocyclic Chemistry. Available from: [Link]

  • Open Journal of Medicinal Chemistry. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem.
  • Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions... Journal of Organic Chemistry, 83(12), 6334-6353. Available from: [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available from: [Link]

  • PubMed. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review | Request PDF. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles.... ResearchGate. Available from: [Link]

  • International Journal of Psychosocial Rehabilitation. (2019). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. International Journal of Psychosocial Rehabilitation. Available from: [Link]

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available from: [Link]

  • Organic Letters. (2023). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. ACS Publications. Available from: [Link]

  • Universitat Ramon Llull. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2234. Available from: [Link]

  • Reddit. (2023). N-methylation of pyrazole. Reddit. Available from: [Link]

  • PubChem. (n.d.). 5-bromo-1-ethyl-1h-pyrazolo[3,4-b]pyridine. PubChem. Available from: [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available from: [Link]

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Method

Application Note: A Validated Protocol for the Saponification of Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Introduction: Significance and Purpose The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous compounds investigated for their therapeutic potent...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Significance and Purpose

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous compounds investigated for their therapeutic potential.[1] These structures are recognized for their activity as kinase inhibitors and are explored in treatments for cancer, neurological disorders, and infectious diseases.[2][3] The conversion of ester derivatives of this scaffold to the corresponding carboxylic acid is a critical synthetic step, as the carboxylic acid serves as a versatile handle for subsequent derivatization, most commonly through amide bond formation to explore structure-activity relationships.[4]

This document provides a comprehensive, field-proven protocol for the efficient hydrolysis (saponification) of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate to its carboxylic acid analogue. The causality behind key experimental choices is explained to ensure robust and reproducible outcomes for researchers in medicinal chemistry and process development.

The Chemistry: Mechanism and Rationale of Saponification

Saponification is the base-mediated hydrolysis of an ester. The reaction is effectively irreversible and typically proceeds with high yield.[5] Understanding the mechanism is key to optimizing the reaction and troubleshooting potential issues.

The process involves three core stages:

  • Nucleophilic Attack: A hydroxide ion (from NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a transient, high-energy tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as the leaving group.

  • Irreversible Acid-Base Reaction: The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and forms the sodium or lithium carboxylate salt and neutral ethanol. This final, irreversible step is the thermodynamic driving force that pushes the reaction to completion.[5]

To isolate the desired carboxylic acid, a final acidic workup is required. The addition of a strong acid (e.g., HCl) protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate from the aqueous solution.[6]

Choice of Reagents:

  • Base (LiOH vs. NaOH): Both lithium hydroxide (LiOH) and sodium hydroxide (NaOH) are commonly used. LiOH is often favored in research settings for its excellent solubility in mixed aqueous-organic solvent systems and can sometimes offer milder reaction conditions.[7][8] NaOH is a cost-effective and highly effective alternative, typically used in aqueous alcohol solutions.[9][10] For this protocol, both are presented as viable options.

  • Solvent System: A mixed solvent system is crucial. It must be capable of dissolving the relatively non-polar ester starting material while also accommodating the ionic base. A common and effective choice is a mixture of tetrahydrofuran (THF), methanol (MeOH), and water. This combination ensures a homogeneous reaction medium, facilitating efficient interaction between reactants.[7]

Detailed Experimental Protocol

This protocol is designed for a standard laboratory scale and can be adjusted as needed.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate≥97%Various1016721-67-7 (for N-ethyl isomer)Confirm structure of starting material.
Lithium Hydroxide Monohydrate (LiOH·H₂O)ACS Reagent, ≥98%Sigma-Aldrich1310-66-3Alternative to NaOH.
Sodium Hydroxide (NaOH)Reagent Grade, ≥98%Various1310-73-2Alternative to LiOH.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Various109-99-9
Methanol (MeOH)ACS GradeVarious67-56-1
Hydrochloric Acid (HCl)2 M Aqueous SolutionVarious7647-01-0For workup.
Deionized WaterIn-house7732-18-5
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVarious7757-82-6For drying.
Ethyl Acetate (EtOAc)ACS GradeVarious141-78-6For extraction (if needed).
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 eq) in a mixture of THF and Methanol (e.g., 3:1 ratio, ~10 mL per gram of ester). Stir until all solids have dissolved.

  • Addition of Base: In a separate container, prepare a solution of LiOH·H₂O (2.5 eq) or NaOH (2.5 eq) in deionized water (~4 mL per gram of ester). Add this aqueous solution to the stirring ester solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature (20-25 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 50% ethyl acetate in hexanes). The product (carboxylic acid) will be significantly more polar than the starting ester. The reaction is typically complete within 4-12 hours. Gentle heating to 40-50 °C can be applied to accelerate stubborn reactions.

  • Workup - Solvent Removal: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the organic solvents (THF and methanol).

  • Aqueous Dilution & Wash: To the remaining aqueous residue, add deionized water (~20 mL per gram of initial ester). To remove any non-polar impurities or unreacted starting material, wash the aqueous solution with ethyl acetate (2 x 20 mL). Discard the organic layers.

  • Acidification and Precipitation: Cool the aqueous layer in an ice-water bath. While stirring vigorously, slowly add 2 M HCl dropwise to acidify the solution to a pH of approximately 2-3 (verify with pH paper). A white or off-white precipitate of the carboxylic acid product should form.

  • Isolation and Drying: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 15 mL) to remove any residual salts. Dry the product under high vacuum to a constant weight.

Expected Results
ParameterValue
Reaction Time 4 - 12 hours at room temperature
Expected Yield 90 - 98%
Appearance White to off-white solid
Purity (by NMR/LCMS) >95%

Workflow and Troubleshooting

Experimental Workflow Diagram

G cluster_prep Reaction cluster_workup Workup & Isolation A Dissolve Ester in THF/MeOH B Add Aqueous Base (LiOH or NaOH) A->B C Stir & Monitor by TLC B->C D Remove Organic Solvents (Rotovap) C->D Reaction Complete E Dilute with Water & Wash (optional) D->E F Cool in Ice Bath & Acidify with HCl (pH 2-3) E->F G Filter Precipitate F->G H Wash with Cold Water & Dry Under Vacuum G->H I I H->I Final Product: 5-bromo-1H-pyrazolo[3,4-b]pyridine -3-carboxylic acid

Caption: Experimental workflow for ester hydrolysis.

Troubleshooting Common Issues

It is critical to have a logical framework for addressing unexpected outcomes.

G cluster_sol1 Solutions for Incomplete Reaction cluster_sol2 Solutions for No Precipitation cluster_sol3 Solutions for Oily Product Start Problem Occurred incomplete_rxn Incomplete Reaction (TLC shows starting material) Start->incomplete_rxn no_precipitate No Precipitate After Acidification Start->no_precipitate oily_product Product is Oily/ Gummy Start->oily_product sol1a Add more base (0.5 eq) incomplete_rxn->sol1a sol1b Increase reaction time incomplete_rxn->sol1b sol1c Heat gently (40-50 °C) incomplete_rxn->sol1c sol2a Confirm pH is 2-3. Add more acid if needed. no_precipitate->sol2a sol3a Triturate with cold non-polar solvent (e.g., hexanes) oily_product->sol3a sol3b Attempt recrystallization (e.g., from EtOH/water) oily_product->sol3b sol2b Extract aqueous layer with Ethyl Acetate (3x volume) sol2a->sol2b sol2c Brine wash, dry (Na2SO4), and evaporate solvent sol2b->sol2c

Caption: Troubleshooting decision tree for hydrolysis.

Analytical Characterization of Product

The identity and purity of the final product, 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 916325-85-4), should be confirmed by standard analytical techniques.[9]

  • ¹H NMR: The most telling change will be the disappearance of the characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of a broad singlet in the downfield region (>12 ppm) corresponding to the carboxylic acid proton. The aromatic protons on the pyrazolopyridine core should remain.

  • Mass Spectrometry (MS): ESI-MS should show the correct molecular ion peak for the carboxylic acid (C₇H₄BrN₃O₂), corresponding to an m/z of [M-H]⁻ at ~240/242 or [M+H]⁺ at ~242/244, reflecting the isotopic pattern of bromine.

  • Infrared (IR) Spectroscopy: A broad O-H stretch will appear from approximately 2500-3300 cm⁻¹, and the carbonyl (C=O) stretch will shift slightly compared to the starting ester, typically appearing around 1700-1725 cm⁻¹.

By adhering to this detailed protocol and utilizing the troubleshooting guide, researchers can reliably and efficiently synthesize the target carboxylic acid, enabling the advancement of their drug discovery and development programs.

References

  • Why are my ester hydrolysis not working. (2025, July 21). Reddit. [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Hymax. [Link]

  • 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine. (n.d.). NextSDS. Retrieved from [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Retrieved from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023, January 16). PMC. [Link]

  • The Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. (2016). Longdom Publishing. [Link]

  • Ester Hydrolysis. (2026, February 24). Save My Exams. [Link]

  • Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions. (2025, December 6). ResearchGate. [Link]

  • 5-broMo-3-ethyl-1H-pyrazolo[3,4-b]pyridine. (n.d.). NextSDS. Retrieved from [Link]

  • Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. (n.d.). Sciforum. Retrieved from [Link]

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine, CAS No. 875781-17-2. (n.d.). iChemical. Retrieved from [Link]

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2021, June 1). PubMed. [Link]

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (n.d.). Google Patents.
  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. (n.d.). PMC. Retrieved from [Link]

  • The effect of sodium hydroxide on the properties of soap produced by the basic saponification reaction. (2025, April 27). Libyan Journal of Medical and Applied Sciences. [Link]

  • Pyrazolopyridine compound and preparation method thereof. (2014, February 28). Google Patents.
  • Saponification Process and Soap Chemistry. (2024, September 3). ResearchGate. [Link]

  • Saponification Process and Soap Chemistry. (2024, July 12). R Discovery. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals working with pyrazolo[3,4-b]pyridine scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals working with pyrazolo[3,4-b]pyridine scaffolds. Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a highly privileged, versatile building block frequently utilized in the synthesis of TRK kinase inhibitors, sulfonamide antibacterial agents, and anticancer therapeutics[1][2].

Because this scaffold features a dense array of heteroatoms and a sensitive ester functionality, synthesizing it with high yield and regioselectivity requires strict control over nucleophilic aromatic substitution (SNAr) kinetics and reagent stoichiometry.

Mechanistic Workflow & Optimization Checkpoints

The most robust and scalable method for constructing this core is the hydrazine-mediated cyclization of a 2-halo-pyridine precursor[3][4]. The workflow below maps the critical path from precursor to target, highlighting the exact physicochemical failure points that commonly degrade yield.

SynthesisOptimization SM Precursor: Ethyl 2-(5-bromo-2-fluoropyridin-3-yl) -2-oxoacetate Reagent Reagent Addition: Anhydrous Hydrazine (5.6 eq) in Absolute EtOH SM->Reagent Step1 Step 1: Hydrazone Formation (Exothermic, Room Temp) Reagent->Step1 Nucleophilic attack Fail1 Failure Point: Ester Hydrolysis (If aqueous hydrazine is used) Reagent->Fail1 Step2 Step 2: Intramolecular SNAr (Reflux, 78°C, 12h) Step1->Step2 Heating Target Target: Ethyl 5-bromo-1H-pyrazolo [3,4-b]pyridine-3-carboxylate Step2->Target Ring Closure & Workup Fail2 Failure Point: Incomplete Cyclization (If temp < 70°C) Step2->Fail2

Workflow and failure points for ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate synthesis.

Self-Validating Experimental Protocol: Hydrazine-Mediated Cyclization

Mechanistic Rationale: Constructing the pyrazolo[3,4-b]pyridine core via the cyclization of a 2-fluoro-pyridine precursor is highly efficient. Fluorine acts as a superior leaving group in SNAr reactions compared to chlorine. Its high electronegativity stabilizes the intermediate Meisenheimer complex, significantly lowering the activation energy required for the final ring-closure step[4].

Materials Required:

  • Ethyl 2-(5-bromo-2-fluoropyridin-3-yl)-2-oxoacetate (1.0 eq, ~0.1 mol)

  • Anhydrous hydrazine (5.6 eq, ~0.56 mol)[4]

  • Absolute ethanol (Solvent)

Step-by-Step Procedure:

  • Hydrazone Formation: Dissolve the precursor in absolute ethanol inside a three-necked flask equipped with a magnetic stirrer and condenser. Slowly add anhydrous hydrazine dropwise while maintaining the reaction at room temperature[3].

    • Causality: Slow addition prevents an uncontrolled exothermic reaction and minimizes the formation of off-target bis-hydrazone dimers.

  • Intramolecular SNAr Cyclization: Heat the reaction mixture to a rolling reflux (approx. 78 °C) and stir overnight (12–16 hours)[4].

    • Causality: While the initial condensation is rapid, the subsequent displacement of the 2-fluoro group requires sustained thermal energy to overcome the steric strain of forming the rigid fused bicyclic system.

  • In-Process Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate (2:1, v/v) mobile phase[4]. The reaction is complete when the starting material spot is entirely consumed and a single, lower-Rf fluorescent spot emerges.

  • Workup & Precipitation: Concentrate the reaction mixture in vacuo to approximately 25% of its original volume (e.g., ~50 mL). Pour the concentrated solution into ice-cold purified water (500 mL) under vigorous stirring[4].

    • Causality: This drastic solvent shift forces the precipitation of the hydrophobic pyrazolo-pyridine core while keeping unreacted hydrazine and polar salts dissolved in the aqueous phase.

  • Isolation: Filter the resulting yellow precipitate under reduced pressure. Wash the filter cake sequentially with water (50 mL x 3) and cold diethyl ether (20 mL x 3)[4]. Dry under vacuum to afford the target compound (Typical yield: 46–55%).

Troubleshooting Guide

Q: Why is my cyclization yield stalling below 40%? A: Low yields in this step are typically caused by incomplete SNAr cyclization or the use of a sub-optimal leaving group. If you are using a 2-chloropyridine precursor, the activation energy for ring closure is significantly higher than that of a 2-fluoropyridine precursor. Solution: Switch to a 2-fluoro precursor[3]. If you are already using the fluoro-derivative, ensure your reaction is at a rolling reflux (78 °C) for at least 12 hours. Do not quench the reaction based solely on the disappearance of the starting material; ensure the intermediate hydrazone has fully cyclized to the pyrazolo[3,4-b]pyridine core[4].

Q: I am observing significant ester hydrolysis (formation of the carboxylic acid) during the hydrazine reaction. How can I prevent this? A: Hydrazine is both a strong nucleophile and a base. The presence of water in the reaction mixture will drive the base-catalyzed hydrolysis of the ethyl ester at position 3. Solution: You must strictly use anhydrous hydrazine rather than hydrazine hydrate[4]. Furthermore, ensure that absolute ethanol is used as the solvent. Using ethanol also prevents unwanted transesterification that would occur if methanol or propanol were used.

Q: I am using the alternative late-stage bromination route (brominating ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate). I get a mixture of mono- and di-brominated products. How do I improve regioselectivity? A: Direct bromination of the pyrazolo[3,4-b]pyridine core strongly favors the 5-position due to the electronic directing effects of the heteroatoms[5]. However, aggressive reagents like elemental bromine ( Br2​ ) can lead to over-bromination. Solution: Switch to N-bromosuccinimide (NBS) (1.05 - 1.10 equivalents) in N,N-Dimethylformamide (DMF) and heat to 60 °C for 12 hours[1]. NBS provides a controlled, low steady-state concentration of electrophilic bromine, drastically reducing di-bromination artifacts.

Quantitative Data: Reaction Condition Matrix

To maximize your yield, benchmark your current protocol against the optimization matrix below.

Table 1: Optimization Matrix for Pyrazolo[3,4-b]pyridine Core Formation

Precursor Leaving GroupReagentSolventTemperatureEster Hydrolysis RiskExpected Yield
2-Chloro Hydrazine Hydrate (80%)Ethanol (95%)Reflux (78 °C)High (>20%)15 - 25%
2-Fluoro Hydrazine Hydrate (80%)Ethanol (95%)Reflux (78 °C)Moderate (~10%)30 - 40%
2-Fluoro Anhydrous HydrazineAbsolute EtOHReflux (78 °C)None Detected46 - 55% [4]

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for the purified ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate? A: For long-term stability, store the compound as a solid at -20 °C (stable for up to 1 month) or -80 °C (stable for up to 6 months) in a dry, dark environment to prevent degradation of the heterocyclic core[2].

Q: Is the bromine at the 5-position stable under standard Suzuki coupling conditions? A: Yes. The 5-bromo substituent is highly reactive toward palladium-catalyzed cross-coupling reactions (such as Suzuki or Buchwald-Hartwig couplings), making this molecule an excellent scaffold for synthesizing advanced TRK inhibitors and sulfonamide derivatives[1][6]. The ethyl ester at position 3 generally remains intact under mild, non-aqueous basic coupling conditions.

References

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of Ethyl 5-Bromo-1H-Pyrazolo[3,4-b]pyridine-3-carboxylate in DMSO

Welcome to the technical support guide for ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in dimethyl sulfoxide (DMSO). While DMSO is a powerful and widely used solvent, the unique physicochemical properties of heterocyclic compounds like this pyrazolopyridine derivative can sometimes lead to dissolution issues.[1][2] This guide provides a structured, in-depth approach to troubleshooting these problems, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is not dissolving in DMSO at my desired concentration. What are the immediate first steps?

A1: When initial dissolution fails, it's crucial to address the most common and easily solvable issues first.

  • Verify Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[3][4] This absorbed water can significantly decrease the solubility of many organic compounds.[3][5] Always use a fresh, sealed bottle of anhydrous or high-purity grade DMSO (≥99.9%).[3][6]

  • Gentle Agitation and Warming: Ensure the solution is being adequately mixed. Vigorous vortexing for several minutes can facilitate dissolution.[4] If the compound still doesn't dissolve, gentle warming in a water bath (e.g., to 37°C) can increase solubility. However, be cautious as excessive heat can potentially degrade the compound.[1]

  • Sonication: If gentle heating is ineffective or a concern, sonicating the sample in a water bath for short intervals can provide the energy needed to break down the crystal lattice of the solid and promote dissolution.[1][3]

Q2: I've tried the initial steps, but the solubility is still poor. Could the physical form of the compound be the issue?

A2: Absolutely. The solid-state properties of a compound significantly influence its solubility.

  • Crystalline vs. Amorphous Forms: Compounds can exist in different solid forms, such as crystalline or amorphous states. Amorphous forms are generally more soluble than their more stable crystalline counterparts because less energy is required to break apart the less-ordered molecular arrangement.[3][4]

  • Impact of Intermolecular Forces: The structure of pyrazolopyridine derivatives allows for strong intermolecular interactions, such as hydrogen bonding and π-π stacking.[7] These forces can lead to high crystal lattice energy, making it difficult for solvent molecules to effectively solvate the compound.[7]

Q3: Can repeated freeze-thaw cycles of my DMSO stock solution affect the compound's solubility?

A3: Yes, repeated freeze-thaw cycles can be detrimental.

  • Precipitation Risk: Each freeze-thaw cycle can increase the risk of compound precipitation.[1][8] This can happen as the compound may fall out of solution and not fully redissolve upon thawing.

  • Water Absorption: Every time the vial is opened, there's an opportunity for atmospheric moisture to be absorbed by the DMSO, which, as mentioned, can reduce solubility over time.[8]

  • Best Practice: It is highly recommended to aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[1]

Q4: My compound dissolves in DMSO initially but then precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I prevent this?

A4: This is a common phenomenon for compounds that are poorly soluble in water.

  • The "Crash Out" Effect: When a concentrated DMSO stock is added to an aqueous buffer, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, causing it to precipitate or "crash out."[2]

  • Mitigation Strategy: To prevent this, perform serial dilutions of your high-concentration stock in 100% DMSO first to get closer to your final desired concentration.[2] Then, add this lower concentration DMSO stock to your aqueous buffer. This minimizes the drastic change in solvent polarity and reduces the likelihood of precipitation.[2] Most cell-based assays can tolerate a final DMSO concentration of up to 0.5%, but it is always best to keep this as low as possible and include a vehicle control.[1][2]

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Enhancing Solubility

This guide provides a step-by-step workflow for systematically addressing solubility issues, from basic to more advanced techniques.

Experimental Protocol: Stepwise Dissolution Method
  • Preparation: Begin with accurately weighed ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate and fresh, anhydrous DMSO.

  • Initial Attempt (Room Temperature): Add the calculated volume of DMSO to the compound. Vortex vigorously for 2-3 minutes. Visually inspect for any undissolved particles against a light source.[4]

  • Controlled Heating: If particles remain, place the vial in a water bath or on a heating block with magnetic stirring. Increase the temperature incrementally (e.g., in 5-10°C steps) up to a maximum of 40-50°C.[3] Monitor for dissolution at each step. Caution: Check for compound stability at elevated temperatures if this information is not available.

  • Sonication: If heating is undesirable or ineffective, place the sealed vial in an ultrasonic water bath. Sonicate for 5-10 minute intervals, checking for dissolution between each interval.[3] This helps to break apart aggregates and enhance solvent interaction.

  • Co-Solvent System: If the compound remains insoluble, the use of a co-solvent may be necessary. This is an advanced technique and should be approached with caution, considering the compatibility of the co-solvent with downstream applications.

dot graph TD { A[Start: Undissolved Compound in DMSO] --> B{Vortex at Room Temp}; B --> C{Is it Dissolved?}; C -- Yes --> D[Solution Ready]; C -- No --> E{Gentle Heating (37-50°C)}; E --> F{Is it Dissolved?}; F -- Yes --> D; F -- No --> G{Sonication}; G --> H{Is it Dissolved?}; H -- Yes --> D; H -- No --> I[Consider Co-Solvent or Re-evaluation]; } Caption: A decision-making workflow for dissolving the compound.

Guide 2: Assessing Compound Stability in DMSO

It's possible that the observed "solubility issue" is actually a result of compound degradation. This guide outlines a protocol to assess the stability of your compound in DMSO over time.

Experimental Protocol: HPLC-Based Stability Assessment

Objective: To determine the stability of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in DMSO at a standard storage temperature.

Materials:

  • Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

  • Anhydrous DMSO (≥99.9%)[6]

  • HPLC or LC-MS system

  • Cryovials

Methodology:

  • Time 0 Preparation: Accurately prepare a stock solution of the compound in anhydrous DMSO at your desired concentration (e.g., 10 mM). Ensure complete dissolution using the methods in Guide 1.[6]

  • Initial Analysis (Time 0): Immediately analyze a sample of the freshly prepared stock solution using a suitable HPLC or LC-MS method to establish a baseline. Record the peak area and purity of the compound.[6]

  • Storage: Aliquot the remaining stock solution into single-use cryovials and store them at -20°C, protected from light.[6]

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, and 8 weeks), thaw one aliquot at room temperature.[6]

  • Analysis: Analyze the thawed sample using the exact same analytical method as the Time 0 sample.[6]

  • Data Analysis: Compare the peak area of the compound at each time point to the Time 0 peak area to determine the percentage of the compound remaining.[6] A significant decrease in the main peak area, or the appearance of new peaks, may indicate degradation.

Data Interpretation
Time PointPeak Area (Arbitrary Units)% Remaining vs. Time 0Purity (%)
Time 0 1,500,000100%99.5%
1 Week 1,485,00099%99.4%
4 Weeks 1,450,00096.7%99.0%
8 Weeks 1,380,00092%98.1%

This table is for illustrative purposes only. A greater than 10-15% degradation may be a cause for concern depending on the application.

G

References

  • Papakyriakou, A., et al. (2013). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Pharmaceuticals. Retrieved from [Link]

  • Koga, Y., et al. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Organic Process Research & Development. Retrieved from [Link]

  • Meyers, M. J., et al. (2021). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]

  • Meyers, M. J., et al. (2021). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC. Retrieved from [Link]

  • Sørensen, S. R. B., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Retrieved from [Link]

  • Chemspace. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. Retrieved from [Link]

  • Schäfer, H. (2010). Microbial degradation of dimethylsulphide and related C1-sulphur compounds: organisms and pathways controlling fluxes of sulphur in the biosphere. FEMS Microbiology Reviews. Retrieved from [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Retrieved from [Link]

  • Fushman, D., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. Retrieved from [Link]

  • Lu, H., et al. (2022). Recent progress in the modification of heterocycles based on the transformation of DMSO. SpringerLink. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Retrieved from [Link]

  • Kozikowski, B. A., et al. (2006). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Retrieved from [Link]

  • Smith, B. D., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Retrieved from [Link]

  • Lu, H., et al. (2022). Divergent decomposition pathways of DMSO mediated by solvents and additives. Semantic Scholar. Retrieved from [Link]

  • Jimenez, M. A. (2020). How may I determine the stability of a compound in order to conduct an MIC test?. ResearchGate. Retrieved from [Link]

  • Sørensen, S. R. B., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS' publications. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DMSO. gChem. Retrieved from [Link]

  • Sørensen, S. R. B., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. Retrieved from [Link]

  • Koga, Y., et al. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ACS Publications. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Recrystallization Optimization for Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the purification of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the purification of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate . Due to its specific physicochemical profile—a moderate lipophilicity (LogP ~2.1) combined with strong hydrogen-bonding capabilities from the pyrazole NH and pyridine nitrogen [1]—this compound is notoriously prone to phase separation issues and solvent entrapment.

Below, you will find a diagnostic workflow, targeted troubleshooting FAQs, quantitative solvent data, and a self-validating experimental protocol designed to ensure high-purity isolation.

Diagnostic Workflow

Recrystallization_Optimization N1 Crude Ethyl 5-bromo-1H- pyrazolo[3,4-b]pyridine-3-carboxylate N2 Determine MSZW (Clear & Cloud Points) N1->N2 N3 Heat to Dissolve in Primary Solvent N2->N3 N4 Is Solution Clear? N3->N4 N5 Hot Filtration (Remove Insoluble Impurities) N4->N5 No (Impurities) N6 Add Anti-Solvent & Cool to Seeding Temp N4->N6 Yes N5->N6 N7 Add Seed Crystals (0.1-1.0 wt%) N6->N7 N8 Controlled Cooling (0.1 °C/min) N7->N8 N9 Phase Separation Check: Solid vs. Oil? N8->N9 N10 Oiling Out (LLPS) Reheat & Adjust Solvent N9->N10 Oil Formed N11 Crystal Growth (Thermodynamic Control) N9->N11 Crystals Formed N10->N3 Loop N12 Filtration & Vacuum Drying N11->N12

Workflow for optimizing pyrazolo[3,4-b]pyridine recrystallization and resolving phase separation.

Troubleshooting & FAQs

Q1: During the cooling phase, my solution turns cloudy and forms a sticky emulsion at the bottom of the flask instead of crystals. What is the mechanistic cause, and how do I resolve this? Causality: You are experiencing "oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation of the system drives the solution into a miscibility gap before the nucleation barrier can be overcome [2]. Because the melting point of the solid is lower than the solution's temperature at the point of phase separation, integration into a rigid crystal lattice is kinetically hindered [3]. Impurities preferentially partition into these highly mobile, product-rich droplets, ruining your purification. Resolution:

  • Reheat the mixture until the oil completely redissolves.

  • Alter the thermodynamics: add a small volume of your primary ("good") solvent to lower the saturation temperature, or switch to a solvent system with a higher boiling point.

  • Implement a slow cooling ramp and introduce seed crystals just above the cloud point to force heterogeneous nucleation before LLPS can occur [4].

Q2: I am experiencing poor recovery yields (<50%) when using pure 95% ethanol, even after prolonged cooling at 4 °C. How can I optimize the solvent system? Causality: While 95% ethanol is historically common for pyrazolo-pyridines [5], the strong hydrogen-bonding capabilities of the pyrazole NH and pyridine nitrogen cause the compound to remain highly soluble in polar protic solvents, even at low temperatures. Resolution: Transition to a binary "cocktail" solvent system. Cocktail solvent screening enhances the degree of supersaturation and increases crystal yield while allowing you to control the lowest nucleation barrier [6]. For ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a mixture of Dichloromethane (DCM) as the primary solvent and Petroleum Ether as the anti-solvent (e.g., in a 1:20 ratio) has been proven to yield high-purity crystalline solids with recoveries exceeding 75% [7].

Q3: How do I ensure that my recrystallization protocol is a "self-validating system" that consistently rejects impurities? Causality: A self-validating protocol relies on strict thermodynamic control over kinetic precipitation. If a solution is crash-cooled, the system experiences excessively high supersaturation, leading to rapid, uncontrolled nucleation where solvent molecules and impurities are mechanically entrapped within the crystal lattice [8]. Resolution: Map your Metastable Zone Width (MSZW). Identify the exact dissolution temperature (clear point) and nucleation temperature (cloud point). By maintaining the solution within this metastable zone and adding pure seed crystals, you guarantee that growth occurs exclusively on the seeded surfaces (heterogeneous nucleation). The slow growth kinetics ensure molecules have sufficient time to orient perfectly into the growing lattice, naturally excluding impurities that do not fit the geometric matrix.

Quantitative Data Presentation: Solvent Screening Matrix

Solvent SystemRatio (v/v)Boiling Point (°C)Solute AffinityOiling Out RiskTypical Yield (%)Recommended Use
95% Ethanol 100%78High (H-bonding)Moderate40 - 50%Initial crude trituration
DCM / Petroleum Ether 1 : 20~40 (DCM)Moderate / LowLow75 - 80%High-purity final isolation
Ethyl Acetate / Heptane 1 : 577 (EtOAc)ModerateHigh (if cooled fast)65 - 70%Scale-up alternative

Experimental Protocol: Self-Validating Anti-Solvent Seeded Recrystallization

Objective: Isolate highly pure ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate utilizing a DCM/Petroleum Ether binary system.

Step 1: Primary Dissolution (Thermodynamic Equilibration) Suspend the crude compound in a minimal volume of Dichloromethane (DCM). Warm the mixture gently to 35 °C (just below DCM's boiling point of 39.6 °C) while stirring until complete dissolution is achieved.

Step 2: Hot Filtration (Impurity Rejection) Pass the hot solution through a pre-warmed stemless funnel equipped with fluted filter paper to remove insoluble mechanical impurities. Note: A stemless funnel is critical here to prevent premature crystallization and clogging in the stem during transfer[4].

Step 3: Anti-Solvent Titration & MSZW Targeting Maintain the filtrate at 35 °C. Begin dropwise addition of the anti-solvent (Petroleum Ether) under continuous agitation until a faint, persistent opalescence (cloud point) is observed. Immediately add a few drops of DCM until the solution just turns clear again. You are now precisely within the Metastable Zone.

Step 4: Seeding and Controlled Kinetic Growth Introduce 0.5 wt% of pure ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate seed crystals. Reduce the temperature using a strictly controlled cooling ramp of 0.1 to 0.2 °C/min down to 4 °C.

Step 5: Isolation and Vacuum Drying Collect the crystalline product via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Petroleum Ether to displace any residual mother liquor. Leave the vacuum running to pull air through the friable solid cake, then transfer to a vacuum desiccator to remove the last traces of volatile solvents [4].

References

  • Oiling Out in Crystallization - Mettler Toledo. URL: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. URL: [Link]

  • recrystallization.pdf - University of Wisconsin-Madison. URL: [Link]

  • Alcohol Participates in the Synthesis of Functionalized Coumarin-Fused Pyrazolo[3,4-b]Pyridine from a One-Pot Three-Component Reaction - MDPI. URL: [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs - Pharmaceutical Technology. URL: [Link]

  • CN105777743A - Preparation method and application of pyrazolo[3, 4-b]pyridine compound intermediate - Google Patents.
  • Problems with Recrystallisations - Chemistry Teaching Labs, University of York. URL: [Link]

Sources

Optimization

HPLC method optimization for ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate analysis

[label="Optimize Buffer\n(e.g., 20" HPLC method optimization workflow for amphoteric pyrazolopyridine derivatives. Frequently Asked Questions (FAQs) Q1: What is the optimal column chemistry for this bromo-pyrazolopyridin...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Optimize Buffer\n(e.g., 20"

HPLC method optimization workflow for amphoteric pyrazolopyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the optimal column chemistry for this bromo-pyrazolopyridine derivative? A1: The analyte possesses a hydrophobic bromo substituent, an ethyl ester, and a polar, amphoteric pyrazolo[3,4-b]pyridine core. A high-purity, fully endcapped Type B silica C18 column is the standard starting point to maximize hydrophobic retention while minimizing silanol interactions. As noted by 1, utilizing columns with embedded polar groups (e.g., amide-C18) can further improve peak shape for basic compounds by introducing steric shielding against residual silanols[1]. If co-eluting impurities (like the des-bromo analog) are present, a Pentafluorophenyl (PFP) column provides orthogonal selectivity via dipole-dipole, π−π , and halogen-halogen interactions.

Q2: How do I select the right mobile phase pH without degrading the ethyl ester? A2: Mobile phase pH dictates both the ionization state of the basic pyridine nitrogen and the stability of the ethyl ester. While basic compounds often benefit from high pH to suppress ionization, the ethyl ester moiety is highly susceptible to base-catalyzed hydrolysis. Conversely, extreme acidity (pH < 2) can induce acid-catalyzed hydrolysis. The optimal window is pH 3.5 to 5.5. Using a volatile buffer like 10–20 mM ammonium acetate (pH ~4.5) maintains the ester's integrity while providing sufficient ionic strength to mask residual silanols, a principle supported by general guidelines for 2[2].

Q3: Why am I seeing severe peak tailing, and how can I eliminate it? A3: Peak tailing (USP Tailing Factor > 1.5) for nitrogenous heterocycles primarily results from secondary ion-exchange interactions between the protonated basic nitrogens of the pyrazolopyridine ring and ionized, unbonded silanol groups (Si-O⁻) on the stationary phase. According to 3, this can be mitigated by utilizing modern Type B silica columns with reduced free silanol content, or by adjusting the mobile phase to suppress silanol ionization[3].

Troubleshooting Guide

Issue 1: Peak Tailing / Asymmetry
  • Root Cause: Secondary interactions between the basic pyridine nitrogen and active silanols, or physical column voiding. As highlighted by 4, ionized silanol groups are a primary driver of tailing for basic analytes[4].

  • Intervention: Increase the buffer concentration (e.g., from 10 mM to 25 mM) to outcompete the analyte for silanol binding sites.

  • Self-Validation Check: Inject a neutral marker (e.g., toluene or uracil) alongside the analyte. If the neutral marker is symmetric but the pyrazolopyridine tails, the issue is chemical (silanols). If both peaks tail, the issue is physical (column void or blocked frit), requiring column replacement.

Issue 2: Appearance of a Pre-Peak (Degradation)
  • Root Cause: On-column or in-vial hydrolysis of the ethyl ester to the corresponding carboxylic acid (ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid), which is more polar and elutes earlier.

  • Intervention: Prepare samples in a diluent that closely matches the initial mobile phase conditions. Avoid storing samples in highly aqueous or extreme pH diluents at room temperature.

  • Self-Validation Check: Re-inject the same sample vial after 12 hours. If the pre-peak area increases proportionally as the main peak area decreases, active in-vial hydrolysis is confirmed. Switch to a non-nucleophilic organic diluent (e.g., pure acetonitrile) for sample stock solutions.

Quantitative Data Summaries

Table 1: Effect of Mobile Phase pH on Tailing Factor and Ester Stability

Data represents typical observations for pyrazolopyridine esters on a standard C18 column.

Mobile Phase pHUSP Tailing Factor (Tf)Ester Recovery (24h at RT)Mechanistic Observation
2.0 (TFA)1.182%Excellent peak shape, but acid-catalyzed hydrolysis of ethyl ester occurs.
4.5 (NH₄OAc)1.399%Optimal balance of silanol suppression and ester stability.
7.0 (Phosphate)1.895%Increased silanol ionization leads to severe peak tailing.
9.0 (Ammonia)2.565%Base-catalyzed hydrolysis of the ester; severe tailing.
Table 2: Column Chemistry Comparison

Selecting a column phase requires a firm understanding of the analyte's structural characteristics (5)[5].

Column ChemistryPrimary Retention MechanismSuitability for Analyte
Standard C18 HydrophobicModerate; prone to tailing without heavy endcapping.
Embedded Amide C18 Hydrophobic + H-BondingHigh; internal polar group shields residual silanols.
PFP (Pentafluorophenyl) π−π , Dipole, HalogenHigh; orthogonal selectivity for the bromo substituent.

Experimental Protocols

Protocol 1: Systematic Mobile Phase & pH Optimization Workflow

Objective: Establish a mobile phase that provides baseline resolution, Tf < 1.5, and prevents ester hydrolysis.

  • Buffer Preparation: Prepare a 20 mM Ammonium Acetate buffer in HPLC-grade water. Adjust the pH to exactly 4.5 using glacial acetic acid. Filter through a 0.22 µm membrane.

  • Organic Modifier Selection: Select Acetonitrile (ACN) over Methanol to maintain lower system backpressure and provide sharper peak shapes for the rigid aromatic system.

  • Gradient Setup: Program a linear gradient from 10% ACN to 90% ACN over 15 minutes.

  • Equilibration: Flush the column with at least 10 column volumes (CV) of the initial mobile phase (90% Buffer / 10% ACN) to ensure complete stationary phase wetting and pH equilibration.

  • System Suitability Injection: Inject 5 µL of a 0.1 mg/mL standard solution.

  • Self-Validation: Calculate the USP Tailing Factor. If Tf > 1.5, proceed to Protocol 2. If Tf ≤ 1.5, proceed to stress testing (acid/base/peroxide) to ensure the method is stability-indicating.

Protocol 2: Column Cleaning and Silanol Passivation

Objective: Rescue a tailing column by removing strongly retained basic impurities and passivating active sites.

  • Aqueous Flush: Disconnect the column from the detector. Flush with 20 CV of 95% Water / 5% ACN (no buffer) at 0.5 mL/min to remove precipitated salts.

  • Organic Wash: Flush with 20 CV of 100% ACN, followed by 20 CV of 100% Isopropanol (IPA). IPA disrupts strong hydrophobic and hydrogen-bonding interactions of matrix contaminants.

  • Passivation (Optional but recommended): If analyzing highly basic compounds repeatedly, flush the column with a mobile phase containing 0.1% Triethylamine (TEA) for 30 minutes. TEA acts as a sacrificial base, binding to active silanols and preventing the analyte from doing so.

  • Self-Validation: Re-equilibrate with standard mobile phase and inject the neutral marker (uracil). A return to Gaussian peak shape confirms successful column regeneration.

References

  • How to Reduce Peak Tailing in HPLC Source: Phenomenex URL:[Link]

  • Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL:[Link]

  • HPLC Column Selection: Core to Method Development Source: Welch Materials URL:[Link]

  • Considerations for Selecting and Maintaining Column Phases Source: Separation Science URL:[Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization Source: IOSR Journal of Pharmacy (IOSRPHR) URL:[Link]

Sources

Troubleshooting

overcoming steric hindrance in reactions with ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Welcome to the Technical Support Center for advanced heterocyclic functionalization. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with ethyl 5-bro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic functionalization. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate .

This privileged scaffold is highly valued in fragment-based drug discovery (FBDD) and kinase inhibitor design. However, functionalizing the C5-bromo position presents severe steric and electronic challenges. The adjacent C3-ethyl ester creates a bulky microenvironment that impedes the oxidative addition and reductive elimination steps of palladium-catalyzed cross-couplings. Furthermore, the unprotected N1-pyrazole nitrogen can coordinate to and poison transition metal catalysts.

This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

Mechanistic Workflow: Steric Decongestion Strategy

The following workflow illustrates the logical progression required to successfully functionalize this hindered scaffold.

G A Ethyl 5-bromo-1H-pyrazolo [3,4-b]pyridine-3-carboxylate B N1-Protection (SEM-Cl) Prevents Pd-Poisoning A->B NaH, DMF C Steric Clash Evaluation C3-Ester vs C5-Br B->C Conformational Locking D Ligand Selection (e.g., XPhos, dppf) C->D Catalyst Design E Cross-Coupling (Suzuki / Buchwald) D->E Pd Precatalyst F Target Scaffold E->F Deprotection

Workflow for overcoming steric hindrance in pyrazolo[3,4-b]pyridine cross-coupling.

Frequently Asked Questions (FAQs)

Q1: Why do standard Suzuki-Miyaura couplings (e.g., Pd(PPh₃)₄ / Na₂CO₃) fail or give <10% yield at the C5 position of this specific scaffold? A1: The failure is twofold. First, the free N1-H of the pyrazole ring is acidic and highly nucleophilic; it coordinates directly to the palladium center, forming an insoluble, catalytically dead Pd-complex. Second, the bulky C3-ethyl ester creates a massive steric shield around the C5-C4-C6 vector. Standard monodentate ligands like PPh₃ cannot force the sterically congested intermediate into the required cis-geometry for reductive elimination. You must use bidentate ligands with a large bite angle (like dppf) or bulky, electron-rich biaryl phosphines (like XPhos) to accelerate this step[1].

Q2: Which N1-protecting group minimizes steric clash while maintaining catalyst stability? A2: While Boc (tert-butyloxycarbonyl) is common, it is thermally labile and often falls off under the basic, high-temperature conditions required for hindered cross-couplings. We highly recommend the SEM (2-(trimethylsilyl)ethoxymethyl) group. Although SEM adds its own steric bulk, its flexibility allows it to rotate away from the C5 reaction center during the catalytic cycle. More importantly, SEM is robust under strong aqueous bases (like Cs₂CO₃) and can be cleaved cleanly post-coupling using TFA or TBAF.

Q3: What is the optimal activation strategy if I want to modify the C3-ester prior to C5 cross-coupling? A3: If the ethyl ester is too sterically demanding, you can hydrolyze it to the carboxylic acid. However, direct amidation of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is difficult. 2 demonstrate that using an inexpensive coupling reagent like N,N′-carbonyldiimidazole (CDI) efficiently activates the C3-carboxylic acid for functionalization without interfering with the C5-bromide[2].

Troubleshooting Guide: Cross-Coupling Bottlenecks

Issue 1: High Rates of Protodeboronation Competing with Cross-Coupling

Symptom: LC-MS shows complete consumption of the boronic acid, but the starting bromide remains unreacted. Causality: The steric bulk of the C3-ethyl ester slows down the transmetalation step. When transmetalation is slower than the hydrolysis of the boronic acid, protodeboronation dominates. Solution: Introduce a CuCl additive (10-20 mol%) . Copper(I) salts facilitate a rapid Boron-to-Copper transmetalation, forming a highly reactive organocopper intermediate that bypasses the sterically congested Pd-B transition state, transferring the aryl group directly to Palladium[1].

Issue 2: Incomplete Conversion in Buchwald-Hartwig Aminations

Symptom: The reaction stalls at 30-40% conversion when coupling bulky secondary amines. Causality: Product inhibition. The newly formed C5-amine is extremely bulky and can re-coordinate to the active Pd(0) catalyst, trapping it in an off-cycle state. Solution: Switch from standard Pd(OAc)₂ to a pre-activated generation 3 or 4 palladacycle (e.g., RuPhos Pd G3 ). These precatalysts ensure a rapid generation of the active monoligated Pd(0) species, which is bulky enough to resist product inhibition.

Quantitative Data: Ligand & Condition Screening

To demonstrate the critical nature of solvent and ligand selection in overcoming steric hindrance in pyrazolo[3,4-b]pyridines, the following table summarizes optimization data translated from analogous hindered diarylpyrazolo[3,4-b]pyridine syntheses. Notice how the introduction of water drastically increases the yield by solubilizing the base and accelerating transmetalation.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Hindered Pyrazolo[3,4-b]pyridines

Catalyst (5 mol%)Ligand (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)
Pd(OAc)₂dppfCs₂CO₃THF6068
Pd(OAc)₂dppfCs₂CO₃Acetonitrile60< 50
Pd(OAc)₂dppfCs₂CO₃1,4-Dioxane60< 50
Pd(OAc)₂ dppf Cs₂CO₃ 1,4-Dioxane : Water (3:1) 60 93
Pd(OAc)₂PPh₃Cs₂CO₃1,4-Dioxane : Water (3:1)60< 20 (Inferior)

Data adapted from 3[3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: N1-SEM Protection of Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Causality: Deprotonation of the N1-H with NaH generates a nucleophilic nitrogen that readily attacks SEM-Cl. This masks the acidic proton, preventing catalyst poisoning in subsequent steps.

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 eq, 5.0 mmol) and anhydrous DMF (15 mL).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 6.0 mmol) in portions. Causality: Hydrogen gas evolution will occur. Stir for 30 minutes at 0 °C until bubbling ceases, ensuring complete formation of the sodium salt.

  • Alkylation: Dropwise, add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 eq, 5.5 mmol). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ≈ 0.3) must completely disappear, replaced by a new, less polar UV-active spot (Rf ≈ 0.6). Troubleshooting: If starting material persists, moisture may have quenched the SEM-Cl. Add an additional 0.2 eq of SEM-Cl.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Sterically-Enabled Suzuki-Miyaura Cross-Coupling

Causality: Using a 3:1 Dioxane/Water mixture ensures that the Cs₂CO₃ base is fully dissolved, generating the highly reactive Pd-OH species necessary to overcome the activation energy barrier imposed by the C3-ethyl ester[3].

  • Setup: In a microwave vial or Schlenk tube, combine the N1-SEM protected bromide from Protocol A (1.0 eq, 1.0 mmol), the desired aryl boronic acid (1.5 eq, 1.5 mmol), and Cs₂CO₃ (3.0 eq, 3.0 mmol).

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and dppf (5 mol%). Causality: The large bite angle of dppf forces the intermediate into a geometry that accelerates reductive elimination.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and Water (3:1 v/v, 8 mL). Sparge the mixture with Argon for 10 minutes. Crucial Step: Oxygen will rapidly oxidize the electron-rich dppf ligand, killing the catalyst.

  • Reaction: Seal the tube and heat to 90 °C for 12 hours.

  • Self-Validation Check: Analyze an aliquot via LC-MS. You should observe the product mass [M+H]+. If you observe a mass corresponding to the des-bromo starting material (M - 79), it indicates successful oxidative addition but failed transmetalation. If this occurs, restart the reaction and add 15 mol% CuCl to accelerate transmetalation[1].

  • Purification: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via silica gel chromatography.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: RSC Advances URL:[Link]

  • Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling Source: RSC Advances (via NIH PubMed Central) URL:[Link]

  • Organometallic 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as Potential Anticancer Agents Source: Inorganic Chemistry (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Ethyl 5-Bromo- vs. 5-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in Palladium-Catalyzed Cross-Couplings

Executive Summary & Strategic Context In the realm of medicinal chemistry, the 1H-pyrazolo[3,4-b]pyridine scaffold is recognized as a highly privileged pharmacophore. It is frequently deployed in the design of potent the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the realm of medicinal chemistry, the 1H-pyrazolo[3,4-b]pyridine scaffold is recognized as a highly privileged pharmacophore. It is frequently deployed in the design of potent therapeutics, including Tropomyosin receptor kinase (TRK) inhibitors and soluble guanylate cyclase (sGC) stimulators[1]. During the late-stage functionalization of this core, the selection of the C5-halogen on the building block is a critical strategic decision.

Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1131604-85-7)[2] serves as the industry standard for rapid analog generation due to its high reactivity. Conversely, its 5-chloro counterpart is often overlooked but offers distinct advantages when designing orthogonal cross-coupling sequences. This guide provides a definitive, data-driven comparison of their reactivity profiles to aid drug development professionals in optimizing synthetic routes.

Mechanistic Causality: C-Br vs. C-Cl Bond Activation

The divergence in reactivity between the bromo and chloro derivatives is fundamentally rooted in their bond dissociation energies (BDEs). Quantum mechanical calculations (UB3LYP/6-31G(d)) demonstrate that C-Cl bonds in halogenated heterocycles are, on average, 7.55 ± 0.42 kcal/mol stronger than their corresponding C-Br bonds[3].

In Palladium(0)-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), this energy gap directly dictates the kinetics of the oxidative addition (OA) step[4].

  • 5-Bromo Derivative: The lower BDE allows Pd(0) to readily insert into the C-Br bond using standard, inexpensive phosphine ligands (such as PPh₃ or dppf) under mild thermal conditions.

  • 5-Chloro Derivative: The higher activation barrier of the C-Cl bond renders it inert to standard catalysts. Successful oxidative addition requires highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos)[4]. These bulky ligands force the palladium center into a highly reactive monoligated Pd(0) state, facilitating the cleavage of the resilient C-Cl bond.

Decision Matrix: Halogen Selection Workflow

ReactivityWorkflow Substrate 5-Halo-Pyrazolo[3,4-b]pyridine Core Selection Bromo Ethyl 5-Bromo Derivative (Weaker C-Br Bond) Substrate->Bromo Default Chloro Ethyl 5-Chloro Derivative (Stronger C-Cl Bond) Substrate->Chloro Orthogonal Design StandardCat Standard Catalysis Pd(dppf)Cl2 / K2CO3 80°C Bromo->StandardCat Oxidative Addition (Low Barrier) AdvancedCat Advanced Catalysis XPhos Pd G2 / K3PO4 100°C - 110°C Chloro->AdvancedCat Oxidative Addition (High Barrier) ResultBromo Rapid Conversion High Yields (Routine Library Synthesis) StandardCat->ResultBromo ResultChloro Slower Conversion Enables Orthogonal Sequential Coupling AdvancedCat->ResultChloro

Fig 1. Decision matrix and workflow for C5-halogenated pyrazolo[3,4-b]pyridine cross-couplings.

Quantitative Performance Comparison

To facilitate easy comparison, the following table summarizes the operational parameters required to achieve >90% conversion in a standard Suzuki-Miyaura coupling for both substrates.

Reaction ParameterEthyl 5-Bromo DerivativeEthyl 5-Chloro Derivative
Bond Dissociation Energy Baseline+ ~7.5 kcal/mol[3]
Oxidative Addition Rate FastSlow (Requires activation)[4]
Optimal Pd Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄XPhos Pd G2 or Pd₂(dba)₃ / BrettPhos
Typical Temperature 80 °C100–110 °C
Base Requirement Mild (K₂CO₃, Na₂CO₃)Stronger (K₃PO₄, Cs₂CO₃)
Reaction Time 4–6 hours12–18 hours
Orthogonal Utility Poor (Reacts first)Excellent (Can be preserved)

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. Each step includes the mechanistic rationale (causality) to ensure the researcher understands why specific reagents are utilized.

Standard Suzuki-Miyaura Coupling (5-Bromo Substrate)

Target: Rapid library generation under mild conditions.

  • Preparation: Charge an oven-dried Schlenk flask with ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 equiv, CAS 1131604-85-7)[2], the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, v/v). Sparge the solution with Argon for 15 minutes.

    • Causality: Rigorous exclusion of oxygen is mandatory to prevent the oxidative homocoupling of the boronic acid and the premature degradation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a stream of Argon. Seal the flask and heat to 80 °C.

  • Validation (In-Process): Monitor the reaction via LC-MS or TLC (EtOAc/Hexane 1:1) every 2 hours. The system self-validates completion when the distinct isotopic signature of the brominated starting material (m/z ~270/272)[2] is entirely consumed and replaced by the target mass.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Buchwald-Ligand Enabled Coupling (5-Chloro Substrate)

Target: Overcoming the high C-Cl activation barrier for orthogonal coupling.

  • Preparation: Charge a Schlenk flask with ethyl 5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

    • Causality: K₃PO₄ is selected over K₂CO₃ because its higher basicity accelerates the transmetalation step, which often becomes the rate-limiting bottleneck when utilizing bulky Buchwald ligands.

  • Degassing: Add 1,4-Dioxane/H₂O (4:1, v/v) and sparge with Argon for 15 minutes.

  • Catalyst Addition: Add XPhos Pd G2 (0.05 equiv). Seal and heat to 100–110 °C.

    • Causality: The highly electron-rich, sterically demanding XPhos ligand forces the palladium into a highly reactive monoligated Pd(0) state, which is thermodynamically required to break the resilient C-Cl bond (~7.5 kcal/mol higher BDE than C-Br)[3][4].

  • Validation (In-Process): Monitor via LC-MS at 6, 12, and 18 hours. Extended heating is expected. The reaction is complete when the chlorinated starting mass is fully depleted.

  • Workup: Execute standard aqueous extraction and silica gel purification as described in Section 5.1.

Conclusion

For standard medicinal chemistry campaigns requiring rapid diversification of the pyrazolo[3,4-b]pyridine core, the ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is the undisputed optimal starting material due to its low barrier to oxidative addition. However, researchers designing complex, multi-step orthogonal syntheses should leverage the 5-chloro derivative . By utilizing advanced dialkylbiaryl phosphine catalysts (e.g., XPhos Pd G2), the robust C-Cl bond can be selectively activated, unlocking sophisticated late-stage functionalization pathways.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC. National Institutes of Health (NIH). 1

  • Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate. Benchchem. 2

  • Comparison of C-Cl and C-Br BDEs using UB3LYP/6-31G(d). ResearchGate. 3

  • We Already Know Everything about Oxidative Addition to Pd(0): Do We? ACS Catalysis.4

Sources

Comparative

comparative docking analysis of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate analogs

Comparative Docking Analysis and Optimization Guide for Ethyl 5-Bromo-1H-Pyrazolo[3,4-b]Pyridine-3-Carboxylate Analogs As a Senior Application Scientist in structure-based drug design, I frequently evaluate heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Docking Analysis and Optimization Guide for Ethyl 5-Bromo-1H-Pyrazolo[3,4-b]Pyridine-3-Carboxylate Analogs

As a Senior Application Scientist in structure-based drug design, I frequently evaluate heterocyclic scaffolds for kinase inhibitor programs. The pyrazolo[3,4-b]pyridine core is a privileged pharmacophore, acting as a highly efficient purine bioisostere. Among its derivatives, ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate serves as a premier synthetic intermediate.

This guide provides an objective, data-driven comparison of this scaffold against structural alternatives, detailing the causality behind its superior binding kinetics and outlining self-validating computational workflows for analog optimization.

Structural Rationale: Why the [3,4-b] Fusion?

When designing ATP-competitive kinase inhibitors, the spatial orientation of hydrogen bond donors and acceptors is the primary driver of hinge-region affinity.

  • Tautomeric Stability: Quantum chemical calculations demonstrate that the 1H-tautomer of pyrazolo[3,4-b]pyridine is approximately 9 kcal/mol more thermodynamically stable than the 2H-isomer [1]. In the 1H conformation, the N1-H (donor) and N2 (acceptor) atoms perfectly mimic the hydrogen-bonding profile of the adenine ring in ATP.

  • Vector Geometry: The strategic placement of the bromine at C5 provides a highly reactive vector for late-stage diversification (e.g., Suzuki-Miyaura cross-coupling) targeting the hydrophobic back pocket (DFG-in conformation). Conversely, the C3-ethyl carboxylate provides a vector that projects into the solvent-exposed channel, allowing for solubility optimization via amidation[2].

  • Alternative Comparison: Compared to pyrazolo[3,4-c]pyridines, the [3,4-b] fusion minimizes steric clashes with gatekeeper residues (e.g., in TBK1 or TRKA) due to the altered position of the pyridine nitrogen, which also improves metabolic stability and reduces off-target basicity [3].

kinase_binding Scaffold 1H-Pyrazolo[3,4-b]pyridine Core Hinge Kinase Hinge Region (e.g., Glu87 / Met620) Scaffold->Hinge N1-H / N2 H-bonds C5 C5-Bromine Vector (Hydrophobic Pocket) Scaffold->C5 Cross-coupling C3 C3-Carboxylate Vector (Solvent Channel) Scaffold->C3 Amidation Activity High-Affinity Inhibition Hinge->Activity C5->Activity C3->Activity

Fig 1: Structural vectors and binding interactions of the pyrazolo[3,4-b]pyridine scaffold.

Comparative Docking Data & In Vitro Performance

To objectively evaluate the scaffold, we compare the docking energetics and experimental IC₅₀ values of the base ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate against its optimized analogs and structural alternatives across key kinase targets (TBK1 and TRKA).

Causality Note: The base scaffold exhibits moderate affinity because the C5-bromine cannot fully satisfy the van der Waals volume of the hydrophobic pocket. However, once substituted with aryl groups (Analog A/B), the desolvation penalty is overcome, driving binding energy down and improving IC₅₀ to the nanomolar range [4].

Table 1: Quantitative Docking and Affinity Comparison

Compound / ScaffoldTargetDocking Score (kcal/mol)Key H-Bond InteractionsExperimental IC₅₀
Base Scaffold (C5-Br, C3-COOEt)TBK1-7.2Glu87 (Hinge)> 10 µM
Optimized Analog A (C5-Aryl, C3-Amide)TBK1-10.5Glu87, Asp157 (DFG)0.2 nM
Optimized Analog B (C5-Aryl, C3-Amide)TRKA-13.2Met620, Lys62756 nM
Alternative: Pyrazolo[3,4-c]pyridineTBK1-8.4Glu87 (Sub-optimal angle)1.5 µM
Alternative: Pyrazolo[1,5-a]pyrimidineTRKA-9.1Met620450 nM

Self-Validating Experimental Protocols

A robust computational workflow must be self-validating. Relying solely on raw docking scores often leads to false positives due to the neglect of solvent entropy and protein flexibility. The following protocols establish a closed-loop validation system.

Protocol 1: System Preparation & Conformational Sampling

Causality: Incorrect protonation states at physiological pH (7.4) will invert donor/acceptor roles, completely invalidating the docking pose.

  • Protein Prep: Retrieve the target crystal structure (e.g., PDB: 4IW0 for TBK1). Remove non-catalytic water molecules, but retain structural waters bridging the ligand to the kinase hinge.

  • Ligand Prep: Generate 3D conformers of the pyrazolo[3,4-b]pyridine analogs using LigPrep.

  • Self-Validation Step: Calculate the Epik state penalty. Reject any tautomer where the state penalty exceeds 2.0 kcal/mol, ensuring only the thermodynamically stable 1H-tautomer is passed to the docking grid.

Protocol 2: High-Throughput Molecular Docking

Causality: Standard rigid docking fails to account for the induced-fit mechanism of the DFG motif in kinases.

  • Grid Generation: Center the docking grid on the native co-crystallized ligand. Set the bounding box to 20 ų to encompass both the hinge region and the allosteric back pocket.

  • Flexible Docking: Run Glide SP (Standard Precision) or AutoDock Vina, allowing flexibility for key active site residues (e.g., gatekeeper residues).

  • Self-Validation Step (Internal Control): Re-dock the native co-crystallized ligand (e.g., BX795) into the generated grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) of the re-docked pose vs. the crystal pose is < 2.0 Å .

Protocol 3: Molecular Dynamics (MD) Validation

Causality: Docking scoring functions are static. MD simulations introduce explicit solvent dynamics to verify if the critical N1-H/Glu87 hydrogen bond is stable over time.

  • System Setup: Solvate the top-scoring protein-ligand complex in a TIP3P water box. Neutralize with Na+/Cl- ions to 0.15 M.

  • Production Run: Execute a 100 ns unconstrained MD trajectory using the Desmond or AMBER engines (OPLS4 or ff19SB force fields).

  • Self-Validation Step: Plot the Ligand RMSF (Root Mean Square Fluctuation) and Protein Backbone RMSD. A valid hit must show the ligand RMSD plateauing within the first 20 ns and remaining stable (< 2.5 Å deviation) for the remainder of the simulation.

self_validating_workflow Prep 1. System Preparation (Tautomer & pH Assignment) Control Internal Control: Redock Native Ligand (RMSD < 2Å) Prep->Control Dock 2. High-Throughput Docking (Flexible Sidechains) Control->Dock MD 3. Molecular Dynamics (100 ns Trajectory) Dock->MD MD_Val Validation: Ligand RMSD Plateau MD->MD_Val Assay 4. In Vitro Kinase Assay (Positive Control Included) MD_Val->Assay

Fig 2: Self-validating computational to in vitro screening workflow.

Conclusion

Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate outperforms alternative structural isomers ([3,4-c] and pyrimidines) as a starting scaffold for kinase inhibition. Its superior performance is dictated by the thermodynamic stability of its 1H-tautomer and the optimal geometry of its hydrogen-bond vectors, which perfectly satisfy the spatial requirements of the ATP-binding hinge region. By employing the self-validating computational workflows outlined above, researchers can confidently optimize the C3 and C5 vectors to achieve nanomolar potency and high target selectivity.

References

  • Source: Universitat Ramon Llull (MDPI)
  • Source: PubMed Central (NIH)
  • Source: PubMed Central (NIH)
  • Source: PubMed (NIH)

Safety & Regulatory Compliance

Safety

ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate proper disposal procedures

Comprehensive Safety and Disposal Guide: Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate As drug development professionals and synthetic chemists, handling halogenated heterocyclic building blocks requires a rigor...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide: Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

As drug development professionals and synthetic chemists, handling halogenated heterocyclic building blocks requires a rigorous understanding of both their molecular properties and their environmental impact. Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a valuable intermediate featuring a fused pyrazolopyridine core structurally analogous to purine bases[1]. However, the strategic placement of the bromine atom at the 5-position dictates strict regulatory compliance during laboratory handling and disposal.

This guide provides authoritative, step-by-step operational methodologies to ensure safety, regulatory compliance, and environmental stewardship.

Chemical Profile & Quantitative Data

Before executing any protocol, personnel must understand the physical and chemical parameters of the substance.

Table 1: Chemical Profile & Hazard Summary

Property Value / Classification
Chemical Name Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
CAS Number 1131604-85-7[2]
Molecular Formula C9H8BrN3O2[2]
Molecular Weight ~270.08 g/mol [1]
Waste Classification Halogenated Organic Waste (>2% Halogen Content)[3]

| Primary Hazards | Acute Toxicity (Oral/Inhalation), Skin/Eye Irritant[4] |

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

In laboratory safety, compliance is driven by causality. Standard municipal waste or sink disposal is strictly prohibited for this compound due to the following mechanistic reasons:

  • Halogenation & Combustion Byproducts: The presence of the bromine atom classifies this compound as a halogenated organic[3]. If incinerated at low temperatures, brominated organics undergo incomplete combustion, generating highly toxic brominated dioxins, furans, and hydrogen bromide (HBr) gas[5].

  • Nitrogen-Rich Core: The pyrazolo[3,4-b]pyridine scaffold contains three nitrogen atoms. Thermal decomposition of this core generates nitrogen oxides (NOx), which are potent atmospheric pollutants.

  • Environmental Persistence: Halogenated heterocycles often exhibit resistance to biological degradation in standard municipal wastewater treatment facilities, necessitating specialized destruction pathways[6].

Standard Operating Procedure (SOP): Operational Handling

To ensure a self-validating safety system, follow these sequential steps when handling the raw powder or concentrated solutions:

  • Pre-Operation Verification: Inspect the fume hood face velocity (must be between 80-100 fpm). Verify that appropriate PPE is donned: double nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.

  • Static Elimination & Weighing: Brominated powders can be prone to static cling. Use an anti-static weighing boat and an ionizing bar to prevent the aerosolization of the powder during transfer.

  • Solubilization: When dissolving the compound in organic solvents (e.g., DMSO or Dichloromethane for assays), add the solvent slowly down the side of the vial to minimize dust generation.

  • Decontamination: After handling, wipe down the balance and surrounding hood area with a solvent-dampened cloth (e.g., ethanol), followed by a dry wipe. Dispose of these wipes as halogenated solid waste.

Waste Segregation & Disposal Plan

Under Environmental Protection Agency (EPA) guidelines, the disposal of this compound requires routing to a certified Treatment, Storage, and Disposal Facility (TSDF)[6].

  • Waste Stream Identification: Any liquid or solid waste containing this compound must be strictly segregated into the Halogenated Organic Waste stream[3]. Do not mix with non-halogenated solvents (like pure ethanol or acetone), as halogenated waste requires entirely different and more costly incineration parameters.

  • Container Selection & Compatibility: Use chemically compatible secondary containment. For liquid waste, use a High-Density Polyethylene (HDPE) carboy. For solid waste (contaminated pipette tips, PPE, empty vials), use a designated rigid plastic bin lined with a heavy-duty bag.

  • Labeling: Apply a GHS-compliant hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list the constituents (e.g., "Dichloromethane 90%, Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate <1%").

  • Incineration Routing: The TSDF will subject this waste to high-temperature rotary kiln incineration or liquid injection incineration[5]. The facility must utilize caustic scrubbing systems to neutralize the acidic HBr and NOx gases produced during the thermal destruction of the molecule[5].

WasteRouting Start Generate Waste: Ethyl 5-bromo-1H-pyrazolo [3,4-b]pyridine-3-carboxylate Decision Physical State? Start->Decision Liquid Liquid Solution (e.g., in DCM/DMSO) Decision->Liquid Dissolved Solid Solid Powder/ Contaminated PPE Decision->Solid Solid/PPE Halogenated Halogenated Liquid Waste Stream Liquid->Halogenated SolidWaste Halogenated Solid Waste Stream Solid->SolidWaste Incineration High-Temp Incineration with Caustic Scrubbing Halogenated->Incineration SolidWaste->Incineration

Workflow for segregating and routing brominated pyrazolopyridine waste.

Emergency Spill Response Workflow

In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination.

  • Assessment: Determine the scale of the spill. A minor spill is defined as <50 mg and localized within a fume hood. A major spill is >50 mg, widespread, or aerosolized outside of primary containment.

  • Evacuation (For Major Spills): If the spill is major, immediately evacuate the immediate laboratory area, close the doors, and contact Environmental Health and Safety (EHS)[6].

  • Containment (For Minor Spills): Do not sweep dry powder, as this will aerosolize the toxic brominated compound. Instead, lightly dampen an absorbent pad with a compatible solvent (e.g., water or ethanol) to pick up the powder safely.

  • Decontamination: Wipe the affected area thoroughly with soap and water, followed by a final wipe with an ethanol-soaked pad to ensure all organic residues are lifted.

  • Disposal: Place all contaminated absorbent pads, wipes, and the PPE worn during the cleanup into a heavy-duty plastic bag. Seal it tightly and route it directly to the Halogenated Solid Waste stream[3].

SpillResponse Spill Spill Detected Assess Assess Volume & Risk Spill->Assess Minor Minor Spill (< 50 mg) Assess->Minor Major Major Spill (> 50 mg or aerosolized) Assess->Major PPE Don Appropriate PPE (Nitrile, goggles, mask) Minor->PPE Evacuate Evacuate Area & Contact EHS Major->Evacuate Clean Dampen pad & absorb (Avoid dry sweeping) PPE->Clean Dispose Dispose as Halogenated Solid Waste Clean->Dispose

Step-by-step emergency response logic for chemical spills.

References

  • Title: Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate SDS & Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Classification of Special Laboratory Waste Source: Universitat de Barcelona URL: [Link]

Sources

Handling

Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 5-Bromo-1H-Pyrazolo[3,4-b]Pyridine-3-Carboxylate

This document provides essential guidance for the safe handling, use, and disposal of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in a laboratory setting. As a Senior Application Scientist, this guide is struc...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential guidance for the safe handling, use, and disposal of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in a laboratory setting. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your research.

Immediate Safety & Hazard Assessment

Given the nature of this compound as a brominated heterocyclic compound, and the hazards associated with similar molecules, a cautious approach is warranted. The primary risks are associated with the inhalation of fine powders and direct contact with skin and eyes.

Key Assumed Hazards:

  • Skin Irritant: May cause skin irritation upon contact.[1][2]

  • Eye Irritant: May cause serious eye irritation.[1][2]

  • Respiratory Irritant: Inhalation of dust may cause respiratory tract irritation.

  • Potential for Target Organ Toxicity: Some related compounds show potential for specific target organ toxicity.[1][2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial for minimizing exposure. The recommended level of protection for handling this compound is analogous to EPA's Level C protection, which is implemented when the concentration and type of airborne substance are known, and the criteria for using air-purifying respirators are met.[3][4][5]

Core PPE Ensemble:

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes and dust.[3][6][7] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][6]

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable initial choice, but it is advisable to consult a glove compatibility chart for specific breakthrough times. Double gloving is recommended when handling the pure compound.

  • Body Protection: A laboratory coat is the minimum requirement. For larger quantities or when there is a significant risk of contamination, a chemical-resistant apron or disposable coveralls should be worn.[6][7]

  • Respiratory Protection: To prevent the inhalation of fine powders, a NIOSH-approved respirator is essential.[6][7] For weighing and transferring operations, a half-mask or full-facepiece air-purifying respirator with a particulate filter (N95 or higher) should be used.[3] All respirator use must be in accordance with a documented respiratory protection program, including fit-testing.

PPE Component Specification Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Protects against dust particles and potential splashes.
Face Protection Face Shield (in addition to goggles)Provides broader protection for the face from splashes.
Hand Protection Nitrile Gloves (or other compatible material)Prevents skin contact and absorption.
Body Protection Laboratory Coat / Chemical-Resistant ApronProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 (or higher) RespiratorPrevents inhalation of hazardous fine powder.[3]
Operational and Handling Plan

Proper handling procedures are as critical as the PPE itself. The goal is to minimize the generation of airborne dust and prevent any direct contact with the chemical.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure that the designated workspace (preferably a chemical fume hood or a ventilated balance enclosure) is clean and uncluttered.[8] Have all necessary equipment, including a waste container, readily available.

  • Weighing the Compound:

    • Perform all weighing operations within a ventilated enclosure, such as a chemical fume hood or a powder-containment balance hood, to control dust.[8][9]

    • Use a spatula to carefully transfer the solid. Avoid any actions that could create airborne dust, such as pouring from a height.

    • Close the container immediately after dispensing.

  • Dissolving the Compound:

    • If the experimental procedure involves dissolving the compound, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

    • Stir the mixture gently until the solid is fully dissolved.

  • Post-Handling:

    • After handling, decontaminate the spatula and any other equipment used with an appropriate solvent.

    • Wipe down the work surface with a damp cloth to collect any residual dust.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles/face shield, then lab coat, and finally respirator).

    • Wash hands thoroughly with soap and water after removing PPE.

Spill and Disposal Plan

In the event of a spill, a clear and immediate response is necessary to mitigate exposure and contamination.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Assess: Wearing the appropriate PPE, assess the extent of the spill.

  • Containment: For a small powder spill, gently cover it with an absorbent material designed for chemical spills. Do not use a dry brush or cloth, as this will generate dust.

  • Cleanup: Moisten the absorbent material with a suitable solvent (e.g., isopropanol) to prevent dust from becoming airborne. Carefully scoop the material into a labeled, sealed waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.

Waste Disposal:

As a halogenated organic compound, ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate and any materials contaminated with it must be disposed of as hazardous waste.

  • Segregation: Keep halogenated organic waste separate from non-halogenated waste streams.[10][11]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards.[10]

  • Containers: Use appropriate, sealed containers for waste collection.[10]

  • Disposal: Follow your institution's specific guidelines for the disposal of chemical waste. Do not dispose of this compound down the drain.[12]

Visual Workflow for Safe Handling

The following diagram illustrates the key stages and decision points for the safe handling of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep Assess Hazards Don Appropriate PPE setup Prepare Workspace (Fume Hood/Ventilated Enclosure) prep->setup weigh Weigh Compound (Minimize Dust) setup->weigh dissolve Dissolve/Transfer (Controlled Addition) weigh->dissolve decon Decontaminate Equipment & Workspace dissolve->decon waste Segregate Halogenated Waste Label & Seal Container decon->waste doff Doff PPE Correctly waste->doff wash Wash Hands Thoroughly doff->wash

Caption: Workflow for the safe handling of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

References

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. (2022, December 7). [Link]

  • Environmental Workers Guide to Protective Equipment. N.A. [Link]

  • Personal Protective Equipment (PPE). CHEMM. (2026, February 4). [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. Labs Contamination Control. (2024, April 5). [Link]

  • Chapter 15: Communication of Chemical Hazards. University of Nevada, Reno. [Link]

  • Hazardous waste from laboratories UNS50 and UNS40. Maastricht University. [Link]

  • Personal Protective Equipment. US EPA. (2025, September 12). [Link]

  • ethyl 5-bromo-1H-pyrazole-3-carboxylate — Chemical Substance Information. NextSDS. [Link]

  • chemical waste management: combining compatible used organic solvents. University of Louisville. (2025, August 22). [Link]

  • 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine — Chemical Substance Information. NextSDS. [Link]

  • Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety. PubMed. (2014, May 15). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
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